NP-313
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
5397-78-4 |
|---|---|
Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H8ClNO3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,1H3,(H,14,15) |
InChI Key |
OMXMYDUYAUOFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Appearance |
Solid powder |
Other CAS No. |
5397-78-4 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NP-313; NP 313; NP313; NSC-4264; NSC 4264; NSC4264; |
Origin of Product |
United States |
Foundational & Exploratory
Absence of Publicly Available Data on NP-313 in Platelet Aggregation
Introduction
A comprehensive search of publicly available scientific literature and clinical trial databases has been conducted to gather information on the mechanism of action of a compound designated NP-313 in the context of platelet aggregation. The objective was to synthesize this information into an in-depth technical guide for researchers, scientists, and drug development professionals. However, the extensive search did not yield any specific data, preclinical or clinical studies, or descriptions of signaling pathways associated with a compound named this compound.
Methodology of Information Retrieval
A systematic search was performed using the following queries to ensure a thorough review of available information:
-
"this compound mechanism of action platelet aggregation"
-
"this compound clinical trials"
-
"this compound preclinical studies platelet aggregation"
-
"this compound signaling pathway"
The search encompassed a wide range of scientific databases and public resources. Despite these efforts, no relevant documents, research articles, patents, or clinical trial registrations for a compound with the identifier "this compound" specifically related to its effects on platelet aggregation were found.
At present, there is no publicly accessible information to construct a detailed technical guide on the mechanism of action of this compound in platelet aggregation. The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled due to the absence of foundational data on this specific compound in the public domain.
It is possible that "this compound" is an internal codename for a compound not yet disclosed publicly, or the designation may be incorrect. Without access to proprietary research or an alternative identifier, a comprehensive analysis of its mechanism of action in platelet aggregation is not feasible. Researchers and professionals interested in this compound are advised to consult internal documentation or await public disclosure of relevant research findings.
The Role of Thromboxane A2 Synthesis in Thrombosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role of thromboxane A2 (TXA2) in the pathogenesis of thrombosis. It details the enzymatic synthesis of TXA2, its complex signaling pathways, and its function as a potent mediator of platelet activation and aggregation. Furthermore, this document outlines key experimental methodologies for studying the TXA2 pathway and presents quantitative data to support the understanding of its biochemical and physiological importance.
Introduction to Thromboxane A2 and Thrombosis
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying pathology for major cardiovascular events such as myocardial infarction and stroke. Platelets play a central role in thrombosis, and their activation is a tightly regulated process. Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid that acts as a powerful pro-thrombotic agent.[1][2] Produced predominantly by activated platelets, TXA2 amplifies the activation signal, leading to further platelet recruitment and aggregation, as well as vasoconstriction, all of which contribute to the formation and stabilization of a thrombus.[1][2] Understanding the synthesis and signaling of TXA2 is therefore paramount for the development of effective anti-thrombotic therapies.
Thromboxane A2 Synthesis Pathway
The biosynthesis of TXA2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the platelet membrane.
-
Arachidonic Acid Release: Upon platelet activation by agonists such as thrombin or collagen, phospholipase A2 is activated, which hydrolyzes membrane phospholipids to release arachidonic acid.
-
Conversion to Prostaglandin H2 (PGH2): The free arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the enzyme cyclooxygenase-1 (COX-1), which is constitutively expressed in platelets.[3][4]
-
Formation of Thromboxane A2: Finally, PGH2 is isomerized to TXA2 by the action of thromboxane A2 synthase.[4][5]
This pathway is a key target for antiplatelet drugs. For instance, aspirin irreversibly inhibits COX-1, thereby blocking the production of PGH2 and, consequently, TXA2.[1]
Thromboxane A2 Signaling Pathway
TXA2 exerts its effects by binding to and activating the thromboxane receptor (TP), a G protein-coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[2] In humans, two splice variants of the TP receptor, TPα and TPβ, have been identified. Upon ligand binding, the TP receptor couples to G proteins, primarily Gq and G12/13, to initiate downstream signaling cascades.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are crucial for platelet shape change, degranulation, and the conformational activation of the integrin αIIbβ3, which is necessary for platelet aggregation.
-
G12/13 Pathway: Coupling to G12/13 activates the Rho/Rho-kinase pathway, which contributes to platelet shape change and vasoconstriction.
Quantitative Data
The following tables summarize key quantitative parameters related to the enzymes and receptors in the thromboxane A2 pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source |
| Cyclooxygenase-1 (ovine) | Arachidonic Acid | 4.67 ± 0.56 µM | - | [3] |
| Cyclooxygenase-1 (human) | Arachidonic Acid | 2.9 µM | - | [3] |
| Thromboxane A2 Synthase (wild-type) | Prostaglandin H2 | 32 µM | 41 U/mg | [5] |
| Thromboxane A2 Synthase (L357V variant) | Prostaglandin H2 | 27-52 µM | 18-40 U/mg | [5] |
Table 2: Thromboxane A2 Receptor (TP) Ligand Binding Affinities
| Ligand | Receptor/System | Parameter | Value | Source |
| Prostaglandin H2 | Washed human platelets | Kd | 43 nM | [6] |
| Thromboxane A2 | Washed human platelets | Kd | 125 nM | [6] |
| [¹²⁵I]BOP (agonist) | Washed human platelets (high affinity site) | Kd | 234 ± 103 pM | [7] |
| [¹²⁵I]BOP (agonist) | Washed human platelets (low affinity site) | Kd | 2.31 ± 0.86 nM | [7] |
| U-46619 (agonist) | Human platelets | EC50 (aggregation) | - | [8] |
| GR32191 (antagonist) | Human platelets | pA2 | ~8.2 | [9] |
| R.68070 (antagonist) | Human platelets | pA2 | ~5.4 | [9] |
| CV-4151 (antagonist) | Human platelets | pA2 | ~4.8 | [9] |
Table 3: Urinary 11-dehydrothromboxane B2 Levels in Health and Disease
| Condition | 11-dehydro-TXB2 Level | Source |
| Healthy Subjects | 0.9-1.8 pg/mL (plasma) | [10] |
| Severe Atherosclerosis | 5-50 pg/mL (plasma) | [10] |
| Metabolic Syndrome (aspirin-naive males) | Elevated in ~67% of patients (≥2500 pg/mg creatinine) | [11] |
| High Cardiovascular Risk (recommendation for aspirin) | >2500 pg/mg creatinine | [11] |
| Normal Baseline Platelet Activity | <2500 pg/mg creatinine | [11] |
Experimental Protocols
Quantification of Thromboxane B2 by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the sensitive and selective quantification of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, in plasma.
Materials:
-
tert-butyldimethylsilyl (t-BDMS) chloride
-
Reversed-phase high-performance liquid chromatography (HPLC) system
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Short capillary column
Procedure:
-
Sample Preparation: Plasma samples are collected and processed.
-
Purification: TXB2 is purified from the plasma matrix using reversed-phase HPLC.[12]
-
Derivatization: The purified TXB2 is derivatized to its tert-butyldimethylsilyl (t-BDMS) ether derivative. This derivatization enhances stability and provides abundant ions in the high mass range for sensitive detection by MS.[12]
-
GC-MS Analysis: The t-BDMS derivative of TXB2 is analyzed by GC-MS using a short capillary column. Selected ion monitoring is used to quantify the analyte with high selectivity.[12]
-
Quantification: A stable isotope-labeled internal standard of TXB2 is used for accurate quantification.[13]
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This in vivo model is widely used to study arterial thrombosis and to evaluate the efficacy of anti-thrombotic agents.
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments for dissection
-
Filter paper
-
10% Ferric chloride (FeCl₃) solution
-
Flow probe and recording system
Procedure:
-
Anesthesia and Surgery: Mice are anesthetized, and a midline cervical incision is made to expose the common carotid artery.[14][15]
-
Baseline Blood Flow Measurement: A flow probe is placed around the carotid artery to record baseline blood flow.[14]
-
Induction of Thrombosis: A piece of filter paper saturated with 10% FeCl₃ solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[14][16] The FeCl₃ induces oxidative injury to the vessel wall, leading to the formation of a thrombus.
-
Monitoring Thrombus Formation: Blood flow is continuously monitored. The time to vessel occlusion, defined as the cessation of blood flow, is recorded as the primary endpoint.[14]
Light Transmission Aggregometry (LTA)
LTA is the gold standard method for assessing platelet aggregation in vitro.
Materials:
-
Aggregometer
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists (e.g., arachidonic acid, ADP, collagen)
Procedure:
-
Sample Preparation: PRP and PPP are prepared from citrated whole blood by differential centrifugation.[17][18]
-
Calibration: The aggregometer is calibrated using PRP (0% light transmission) and PPP (100% light transmission).[17]
-
Aggregation Measurement: A cuvette containing PRP and a stir bar is placed in the aggregometer at 37°C. An agonist is added to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.[18][19]
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.
Conclusion and Future Directions
Thromboxane A2 is a central mediator in the complex process of thrombosis. Its synthesis and signaling pathways represent critical targets for the development and application of antiplatelet therapies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of TXA2 in cardiovascular disease. Future research should focus on elucidating the nuanced roles of the different TP receptor isoforms and exploring the potential of novel therapeutic strategies that offer more targeted and effective inhibition of the pro-thrombotic effects of TXA2, potentially with an improved safety profile compared to current antiplatelet agents. The continued development and refinement of in vivo and in vitro models will be crucial for translating basic science discoveries into clinically effective treatments for thrombotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Distinct platelet thromboxane A2/prostaglandin H2 receptor subtypes. A radioligand binding study of human platelets. [jci.org]
- 8. | BioWorld [bioworld.com]
- 9. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of quantitative analysis of plasma thromboxane B2 by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a gas chromatographic-mass spectrometric method using a stable isotope internal standard for quantitation of thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
NP-313: A Novel Naphthoquinone Derivative with Antithrombotic Properties
An In-depth Technical Guide
This technical guide provides a comprehensive overview of NP-313, a novel naphthoquinone derivative with significant antithrombotic and antiplatelet activity. The document is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Introduction
This compound, chemically identified as 2-acetylamino-3-chloro-1,4-naphthoquinone, is a synthetic derivative of 1,4-naphthoquinone.[1] Compounds within this class are recognized for a wide array of pharmacological effects, including anticancer and antiplatelet activities.[1] this compound has emerged as a promising antithrombotic agent due to its unique dual mechanism of action: the inhibition of thromboxane A2 (TXA2) synthesis and the blockade of calcium influx through store-operated calcium channels (SOCC).[1][2] This dual inhibition provides a multi-faceted approach to modulating platelet aggregation and thrombus formation.
Mechanism of Action
This compound exerts its antithrombotic effects through two primary pathways:
-
Inhibition of Thromboxane A2 Synthesis: this compound directly inhibits key enzymes in the arachidonic acid cascade responsible for the production of TXA2, a potent platelet agonist. Specifically, it targets cyclooxygenase-1 (COX-1) and thromboxane A2 synthase.[1][2]
-
Inhibition of Calcium Influx: The compound effectively blocks calcium entry into platelets through store-operated calcium channels (SOCC).[1][2] This action is crucial as calcium mobilization is a critical downstream signaling event for platelet activation and aggregation.
Notably, this compound's inhibitory effects are specific. It does not significantly affect the activity of phospholipase A2 or phospholipase C, nor does it alter the levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are other important regulators of platelet function.[1][2]
Quantitative Data
The inhibitory activities of this compound have been quantified against various components of the platelet aggregation pathway.
| Target Enzyme | IC50 Value (µM) |
| Cyclooxygenase-1 (COX-1) | 1.5 ± 0.4[1] |
| Thromboxane A2 Synthase | 3.9 ± 0.3[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the activity of this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human volunteers and centrifuged at 150 x g for 10 minutes to obtain PRP.
-
Incubation: PRP is incubated with various concentrations of this compound or vehicle control for 3 minutes at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by the addition of agonists such as collagen, arachidonic acid, thrombin, or A23187.
-
Measurement: Aggregation is measured using a turbidimetric aggregometer, which records the increase in light transmission through the PRP suspension as platelets aggregate.
Measurement of Thromboxane B2 (TXB2) Formation
This protocol quantifies the inhibitory effect of this compound on the production of TXA2, measured as its stable metabolite, TXB2.
Methodology:
-
Platelet Stimulation: Washed platelets are pre-incubated with this compound or vehicle, followed by stimulation with collagen or thrombin to induce TXA2 synthesis.
-
Reaction Termination: The reaction is stopped by the addition of EDTA and indomethacin.
-
Quantification: The concentration of TXB2 in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Intracellular Calcium [Ca²⁺]i Measurement
This experiment assesses the effect of this compound on intracellular calcium mobilization in platelets.
Methodology:
-
Platelet Loading: Platelets are loaded with the fluorescent calcium indicator Fura-2 AM.
-
Incubation and Stimulation: The Fura-2-loaded platelets are incubated with this compound or vehicle and then stimulated with agonists like thrombin or thapsigargin.
-
Fluorometric Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with an emission wavelength of 510 nm, using a spectrofluorometer.
Enzyme Activity Assays (COX-1 and TXA2 Synthase)
These assays directly measure the inhibitory effect of this compound on the enzymatic activity of COX-1 and TXA2 synthase.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing COX-1 and TXA2 synthase are prepared from platelets.
-
Incubation: The enzyme preparations are incubated with various concentrations of this compound.
-
Substrate Addition: The reaction is initiated by the addition of the respective substrates (e.g., arachidonic acid for COX-1).
-
Product Quantification: The formation of the enzymatic products is measured to determine the enzyme activity and the inhibitory effect of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the antiplatelet activity of this compound.
Conclusion
This compound is a novel naphthoquinone derivative that demonstrates potent antithrombotic activity through a dual mechanism involving the inhibition of thromboxane A2 synthesis and store-operated calcium entry in platelets.[1][2] Its well-defined mechanism of action and specific inhibitory profile make it a valuable pharmacological tool for studying platelet signal transduction and a promising lead compound for the development of new antithrombotic therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A(2) synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of NP-313 Antiplatelet Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro antiplatelet activity of NP-313 (2-acetylamino-3-chloro-1,4-naphthoquinone), a novel naphthoquinone derivative. The data and protocols summarized herein are derived from a comprehensive study investigating its mechanism of action and potential as an antithrombotic agent.
Core Findings
This compound demonstrates significant inhibitory effects on platelet aggregation induced by various agonists. Its mechanism of action is multifaceted, primarily targeting the inhibition of thromboxane A2 (TXA2) synthesis and calcium influx, crucial pathways in platelet activation.[1]
Data Presentation
The antiplatelet efficacy of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against several platelet aggregation inducers. The results are summarized in the table below.
| Agonist | Concentration | This compound IC50 (µM) |
| Collagen | 10 µg·mL⁻¹ | 1.7 ± 0.1 |
| Arachidonic Acid (AA) | 200 µM | 2.4 ± 0.2 |
| Thapsigargin | 0.1 µM | 3.8 ± 0.2 |
| Thrombin | 0.1 U·mL⁻¹ | 7.7 ± 0.2 |
| A23187 | 8 µM | 20.0 ± 0.3 |
| [1] |
Furthermore, this compound was shown to inhibit key enzymes involved in the platelet activation cascade:
| Enzyme | This compound IC50 (µM) |
| Cyclooxygenase-1 (COX-1) | 1.5 ± 0.4 |
| Thromboxane A2 Synthase | 3.9 ± 0.3 |
| [1] |
At a concentration of 10 µM, this compound also demonstrated significant inhibition of Protein Kinase Cα (PKCα), with approximately 90% inhibition observed.[1] However, it had minimal effect on the activities of phospholipase A2 (PLA2) and phospholipase C (PLC).[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Platelet Aggregation Assay
-
Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.
-
Method:
-
Platelet Preparation: Washed human platelets were prepared from whole blood.
-
Incubation: Platelets were incubated with varying concentrations of this compound or vehicle control.
-
Induction of Aggregation: Platelet aggregation was induced by the addition of agonists such as collagen, arachidonic acid, thapsigargin, thrombin, or A23187.[1]
-
Measurement: Aggregation was monitored using a light transmission aggregometer. The percentage of inhibition was calculated by comparing the aggregation in the presence of this compound to that of the control.
-
Measurement of Thromboxane B2 (TXB2) Formation
-
Objective: To assess the effect of this compound on the production of TXA2, measured as its stable metabolite, TXB2.
-
Method:
-
Platelet Stimulation: Washed platelets were pre-incubated with this compound and then stimulated with collagen, thrombin, or arachidonic acid.[1]
-
Sample Collection: The reaction was terminated, and the supernatant was collected.
-
Quantification: TXB2 levels in the supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Intracellular Calcium ([Ca²⁺]i) Measurement
-
Objective: To determine the effect of this compound on intracellular calcium mobilization.
-
Method:
-
Platelet Loading: Washed platelets were loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Stimulation: Platelets, in the presence of this compound or control, were stimulated with agonists like thrombin or collagen.[1]
-
Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths.
-
Enzyme Activity Assays (COX-1, TXA2 Synthase, PKCα)
-
Objective: To evaluate the direct inhibitory effect of this compound on key enzymes in the platelet signaling pathway.
-
Method:
-
Enzyme Preparation: Purified or recombinant enzymes (COX-1, TXA2 synthase, PKCα) were used.
-
Incubation: The enzymes were incubated with various concentrations of this compound.
-
Substrate Addition: The appropriate substrate for each enzyme was added to initiate the reaction.
-
Activity Measurement: Enzyme activity was determined by measuring the formation of the product or the consumption of the substrate using spectrophotometric or other appropriate methods.[1]
-
Visualizations
This compound Mechanism of Action in Platelet Inhibition
Caption: Dual inhibitory mechanism of this compound on platelet activation pathways.
Experimental Workflow for In Vitro Antiplatelet Activity Screening
Caption: Workflow for evaluating the in vitro antiplatelet effects of this compound.
Conclusion
The preliminary in vitro data strongly suggest that this compound is a potent antiplatelet agent with a novel dual mechanism of action. By inhibiting both thromboxane A2 synthesis and store-operated calcium entry, this compound effectively attenuates platelet activation and aggregation.[1] These findings warrant further investigation into the therapeutic potential of this compound as an antithrombotic drug. The compound's preferential inhibition of collagen-induced aggregation suggests it may be particularly effective in preventing arterial thrombosis.[1]
References
Early-Stage Research on NP-313 for Thrombosis Treatment: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP-313, chemically identified as 2-acetylamino-3-chloro-1,4-naphthoquinone, is a novel synthetic compound that has demonstrated significant antithrombotic potential in early-stage preclinical research. This technical guide provides an in-depth overview of the foundational studies on this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial evaluation. The data presented herein is primarily derived from a key study that has pioneered the investigation of this compound. This compound exhibits a dual inhibitory effect on platelet activation by targeting both thromboxane A(2) synthesis and store-operated calcium entry, suggesting a promising profile for a new class of antiplatelet agents.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A central player in the pathophysiology of these events is the platelet. Upon vascular injury, platelets adhere, activate, and aggregate to form a hemostatic plug. However, aberrant platelet activation can lead to the formation of occlusive thrombi. Current antiplatelet therapies, while effective, are associated with limitations such as bleeding risks and variable patient responses. This necessitates the exploration of novel antithrombotic agents with improved efficacy and safety profiles.
The 1,4-naphthoquinone scaffold has been a subject of interest for its diverse biological activities, including antiplatelet effects.[1] this compound, a novel derivative of this class, has emerged as a potent inhibitor of platelet aggregation in both in vitro and in vivo models.[1][2] This whitepaper will comprehensively review the early-stage research on this compound, presenting its pharmacological profile and the methodologies employed to elucidate its antithrombotic properties.
Mechanism of Action
Early research indicates that this compound exerts its antithrombotic effects through a dual mechanism of action, targeting two critical pathways in platelet activation:
-
Inhibition of Thromboxane A(2) (TXA(2)) Synthesis: this compound has been shown to inhibit cyclooxygenase-1 (COX-1) and thromboxane A(2) synthase, key enzymes in the conversion of arachidonic acid to TXA(2).[1][2] TXA(2) is a potent vasoconstrictor and platelet agonist that amplifies the activation signal.
-
Inhibition of Calcium Influx: The compound also inhibits the influx of extracellular calcium (Ca(2+)) through store-operated calcium channels (SOCC).[1][2] An increase in intracellular calcium concentration is a crucial downstream signaling event for platelet activation, granule secretion, and conformational changes in integrin αIIbβ3.
Notably, this compound did not significantly affect the levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are important inhibitory signaling molecules in platelets.[1][2] Furthermore, it did not inhibit phospholipase A(2) or phospholipase C activity.[1][2] This targeted action on TXA(2) synthesis and calcium influx suggests a specific and potent antiplatelet mechanism.
Dual inhibitory mechanism of this compound on platelet activation pathways.
Quantitative Data Summary
The antiplatelet and antithrombotic efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Human Platelet Aggregation by this compound
| Agonist | Concentration | This compound IC₅₀ (µM) |
| Collagen | 10 µg/mL | 1.7 ± 0.1 |
| Arachidonic Acid | 200 µM | 2.4 ± 0.2 |
| Thapsigargin | 0.1 µM | 3.8 ± 0.2 |
| Thrombin | 0.1 U/mL | 7.7 ± 0.2 |
| A23187 | 8 µM | 20.0 ± 0.3 |
Data presented as mean ± SEM.[1]
Table 2: In Vitro Inhibition of Key Enzymes by this compound
| Enzyme | This compound IC₅₀ (µM) |
| Cyclooxygenase-1 (COX-1) | 1.5 ± 0.4 |
| Thromboxane A₂ Synthase | 3.9 ± 0.3 |
Data presented as mean ± SEM.
Table 3: In Vivo Antithrombotic Effect of this compound in Mice
| This compound Dose (µg/g, i.v.) | Time to Occlusion (TTO) in minutes |
| Vehicle | 15.3 ± 1.2 |
| 4 | 25.8 ± 2.1 |
| 8 | 38.7 ± 3.5 |
p < 0.05 compared to vehicle. Data presented as mean ± SEM (n=6). TTO was measured in irradiated mesenteric venules.[1]
Experimental Protocols
This section details the methodologies for the key experiments conducted to evaluate the efficacy and mechanism of action of this compound.
Preparation of Washed Human Platelets
-
Blood Collection: Human venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Centrifugation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
Platelet Isolation: The PRP is then centrifuged at a higher speed (e.g., 800-1000 x g) for 10 minutes to pellet the platelets.
-
Washing: The platelet pellet is washed with a buffered solution (e.g., Tyrode's buffer) containing a platelet activation inhibitor like prostacyclin (PGI₂) to prevent premature activation.
-
Resuspension: The final washed platelet pellet is resuspended in Tyrode's buffer to a desired concentration for subsequent assays.
Workflow for the preparation of washed human platelets.
Platelet Aggregation Assay
-
Sample Preparation: Washed platelet suspension is placed in an aggregometer cuvette with a magnetic stir bar.
-
Baseline Measurement: The baseline light transmission through the platelet suspension is recorded.
-
Incubation: this compound or vehicle control is added to the platelet suspension and incubated for a specified time.
-
Agonist Addition: A platelet agonist (e.g., collagen, arachidonic acid, thrombin) is added to induce aggregation.
-
Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC₅₀ value is calculated from the concentration-response curve.
Intracellular Calcium Mobilization Assay
-
Dye Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which enters the cells and is cleaved to its active form.
-
Incubation: The Fura-2-loaded platelets are incubated with various concentrations of this compound or vehicle.
-
Stimulation: A platelet agonist is added to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The fluorescence of Fura-2 is measured at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm). The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.
In Vivo Thrombosis Model (Irradiated Mesenteric Venules)
-
Animal Preparation: Mice are anesthetized, and the mesenteric circulation is exteriorized for observation under a microscope.
-
Dye Injection: A photosensitive dye (e.g., fluorescein sodium) is administered intravenously.
-
Drug Administration: this compound or vehicle is administered intravenously.
-
Thrombus Induction: A specific area of a mesenteric venule is irradiated with light of a specific wavelength. This activates the photosensitive dye, leading to endothelial damage and subsequent thrombus formation.
-
Measurement: The time required for the formation of an occlusive thrombus (Time to Occlusion, TTO) is recorded.
Experimental workflow for the in vivo thrombosis model.
Enzyme Activity Assays (COX-1 and Thromboxane A₂ Synthase)
The inhibitory activity of this compound on COX-1 and thromboxane A₂ synthase is typically determined using commercially available assay kits or established laboratory protocols. These assays generally involve incubating the purified or semi-purified enzyme with its substrate (e.g., arachidonic acid for COX-1) in the presence of varying concentrations of the inhibitor (this compound). The formation of the product (e.g., prostaglandin G₂ for COX-1, which is then measured as its stable breakdown product) is quantified, often through methods like ELISA or radioimmunoassay. The IC₅₀ value is then calculated.
Conclusion and Future Directions
The early-stage research on this compound has unveiled a promising novel antithrombotic agent with a dual mechanism of action that targets key pathways in platelet activation. The quantitative data from in vitro and in vivo studies demonstrate its potent inhibitory effects on platelet aggregation and thrombus formation. The detailed experimental protocols provided in this whitepaper offer a foundation for further investigation and replication of these initial findings.
Future research should focus on a more comprehensive preclinical evaluation of this compound, including pharmacokinetic and pharmacodynamic studies, as well as long-term safety and toxicology assessments. Further elucidation of its molecular interactions with COX-1, thromboxane A₂ synthase, and the components of the store-operated calcium channels will be crucial for optimizing its therapeutic potential. Should subsequent preclinical studies yield positive results, this compound could progress towards clinical development as a next-generation antithrombotic therapy.
References
Unveiling NP-313: A Technical Guide to its Physicochemical Characteristics for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical characteristics, biological activity, and experimental protocols related to NP-313, a novel antithrombotic agent. This compound, chemically identified as 2-acetylamino-3-chloro-1,4-naphthoquinone, demonstrates significant potential in therapeutic research due to its dual inhibitory action on thromboxane A2 (TXA2) synthesis and store-operated calcium entry (SOCE).
Core Physicochemical Characteristics
| Property | Value/Information |
| Systematic Name | 2-acetylamino-3-chloro-1,4-naphthoquinone |
| Synonyms | This compound, NSC-4264 |
| Molecular Formula | C₁₂H₈ClNO₃ |
| Appearance | Likely a crystalline solid, characteristic of naphthoquinone derivatives. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Solubility in aqueous solutions is expected to be low. |
Note: Specific values for melting point, boiling point, and other physical constants are not consistently reported in the available literature. Researchers should determine these experimentally as needed.
Biological Activity and Mechanism of Action
This compound exerts its potent antithrombotic effects through a dual mechanism of action, targeting two critical pathways in platelet activation and aggregation.
-
Inhibition of Thromboxane A2 (TXA2) Synthesis: this compound effectively inhibits the enzymatic cascade responsible for the production of TXA2, a potent vasoconstrictor and platelet agonist. This inhibition occurs at two key points:
-
Cyclooxygenase-1 (COX-1): this compound demonstrates inhibitory activity against COX-1, the enzyme that converts arachidonic acid to prostaglandin H2 (PGH2), a precursor to TXA2.
-
Thromboxane A2 Synthase (TXAS): The compound also inhibits TXAS, the enzyme that converts PGH2 to TXA2.
-
-
Inhibition of Store-Operated Calcium Entry (SOCE): this compound selectively inhibits the influx of extracellular calcium through store-operated calcium channels (SOCCs). This process is crucial for sustaining the high intracellular calcium concentrations required for platelet activation and aggregation.
The following diagram illustrates the signaling pathway of thromboxane A2 synthesis and the inhibitory action of this compound.
Unveiling the Gatekeeper: A Technical Guide to the Identification and Validation of BTN3A3 as the Target of Influenza A Virus Nucleoprotein Residue 313
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cross-species transmission of avian influenza A viruses (IAVs) to humans poses a significant pandemic threat. A critical barrier to this zoonotic spillover is the human innate immune system. Recent research has identified a key interaction between the influenza A virus nucleoprotein (NP) and the human protein Butyrophilin Subfamily 3 Member A3 (BTN3A3) as a crucial determinant of host range. This technical guide provides an in-depth overview of the target identification and validation studies centered on the amino acid residue at position 313 of the viral NP (NP-313) and its interaction with BTN3A3.
Target Identification: BTN3A3 as a Restriction Factor for Avian IAVs
Initial efforts to identify host factors that restrict avian IAV replication in human cells led to the identification of BTN3A3 as a potent inhibitor.[1][2][3] BTN3A3 is constitutively expressed in the human respiratory tract and its antiviral activity is specific to avian IAVs, with little to no effect on human-adapted IAVs.[2][4] The mechanism of this restriction was pinpointed to the early stages of the viral life cycle, specifically inhibiting viral RNA transcription and replication.[1][2][4][5]
The key viral determinant of sensitivity or resistance to BTN3A3 was mapped to the nucleoprotein (NP).[1][6] Further investigation revealed that a single amino acid at position 313 of the NP is the primary determinant. Avian IAVs almost universally possess a phenylalanine (F) at this position (NP-313F), which confers sensitivity to BTN3A3 restriction. In contrast, human-adapted IAVs typically have a tyrosine (Y) or valine (V) at this position (NP-313Y/V), rendering them resistant to BTN3A3.[1][4][5]
Target Validation: Experimental Evidence for the this compound-BTN3A3 Interaction
A series of rigorous experiments have validated the critical role of the this compound residue in evading BTN3A3-mediated restriction. These studies have provided a clear understanding of the molecular interactions that govern this aspect of influenza virus host tropism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the validation studies, demonstrating the profound impact of the this compound residue on viral replication in the presence of BTN3A3.
| Experiment | Virus | Cell Line | Virus Titer (PFU/mL) | Fold Restriction by BTN3A3 |
| Plaque Assay | Avian IAV (NP-313F) | A549-BTN3A3 | ~1 x 10^2 | ~1000-fold |
| Avian IAV (NP-313F) | A549-Empty | ~1 x 10^5 | ||
| Human IAV (NP-313Y) | A549-BTN3A3 | ~1 x 10^7 | No significant restriction | |
| Human IAV (NP-313Y) | A549-Empty | ~1 x 10^7 | ||
| Mutant Avian IAV (NP-F313Y) | A549-BTN3A3 | ~1 x 10^5 | No significant restriction | |
| Mutant Avian IAV (NP-F313Y) | A549-Empty | ~1 x 10^5 |
| Viral RNA Quantification (Relative Levels) | Virus | Cell Line | vRNA Level | cRNA Level | mRNA Level |
| RT-qPCR | Avian IAV (NP-313F) | A549-BTN3A3 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Avian IAV (NP-313F) | A549-Empty | High | High | High | |
| Human IAV (NP-313Y) | A549-BTN3A3 | High | High | High | |
| Human IAV (NP-313Y) | A549-Empty | High | High | High |
Experimental Protocols
Detailed methodologies for the key experiments that validated the this compound-BTN3A3 interaction are provided below.
This technique is fundamental for creating viruses with specific mutations, such as altering the amino acid at NP position 313.
-
Plasmid Construction: The eight gene segments of the influenza A virus (e.g., A/WSN/33) are cloned into eight separate plasmids under the control of a human RNA polymerase I promoter and a CMV promoter for the expression of viral proteins. Site-directed mutagenesis is used to introduce the desired mutations in the NP gene segment plasmid (e.g., F313Y or Y313F).
-
Cell Transfection: Human embryonic kidney 293T (HEK293T) cells are co-transfected with the eight plasmids encoding the viral genome segments and four expression plasmids for the viral polymerase proteins (PB2, PB1, PA) and NP.
-
Virus Rescue and Amplification: The transfected cells are incubated, and the supernatant containing the rescued recombinant viruses is harvested. The virus stock is then amplified by infecting Madin-Darby canine kidney (MDCK) cells.
-
Sequence Verification: The full genome of the rescued viruses is sequenced to confirm the presence of the intended mutations and the absence of off-target mutations.
These assays are used to assess the replication of different viral strains in the presence or absence of BTN3A3.
-
Cell Lines: Human lung adenocarcinoma epithelial cells (A549) are engineered to stably overexpress human BTN3A3 (A549-BTN3A3). A control cell line is generated by transfecting with an empty vector (A549-Empty).
-
Viral Infection: Confluent monolayers of A549-BTN3A3 and A549-Empty cells are infected with the recombinant influenza viruses at a specific multiplicity of infection (MOI), typically 0.01 or 0.1.
-
Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), the cell culture supernatant is collected to determine the amount of progeny virus produced.
This is the gold standard for quantifying the infectious virus particles in a sample.
-
Cell Seeding: MDCK cells are seeded in 6-well plates to form a confluent monolayer.
-
Serial Dilution and Infection: The collected virus supernatants are serially diluted, and the cell monolayers are infected with these dilutions.
-
Agarose Overlay: After an incubation period to allow for virus entry, the inoculum is removed, and the cells are overlaid with a mixture of cell culture medium and low-melting-point agarose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Plaque Visualization and Counting: After a few days of incubation, the cells are fixed and stained with crystal violet. The plaques appear as clear zones on a purple background. The virus titer is calculated in plaque-forming units per milliliter (PFU/mL).
Co-IP is used to determine if the viral NP protein physically interacts with the human BTN3A3 protein.
-
Cell Lysis: A549 cells infected with influenza virus are lysed to release the cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for the viral NP. Protein A/G beads are then added to capture the antibody-NP complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both the viral NP (to confirm successful immunoprecipitation) and BTN3A3 (to detect the co-precipitated protein).
Animal models are used to confirm the in vitro findings in a living organism.
-
Animal Model: C57BL/6 mice are used for these studies.
-
Gene Delivery: An adeno-associated virus (AAV) vector is used to deliver and express human BTN3A3 in the respiratory tract of the mice. Control mice receive an AAV expressing a non-target protein like GFP.
-
Viral Challenge: Following AAV transduction, the mice are intranasally infected with recombinant influenza viruses carrying either the BTN3A3-sensitive (NP-313F) or resistant (NP-313Y) nucleoprotein.
-
Assessment of Viral Replication: At specific time points post-infection, the lungs of the mice are harvested, and the viral load is quantified by plaque assay or RT-qPCR.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: BTN3A3-mediated restriction of avian influenza A virus replication.
Experimental Workflow: Reverse Genetics and Viral Challenge
Caption: Workflow for generating and testing mutant influenza viruses.
Logical Relationship: this compound Genotype and BTN3A3 Sensitivity
Caption: The relationship between this compound genotype and BTN3A3 sensitivity.
Conclusion
The identification and validation of BTN3A3 as a key restriction factor for avian influenza A viruses, and the central role of the this compound residue in evading this restriction, represent a significant advancement in our understanding of the molecular determinants of influenza virus host range. These findings not only illuminate a critical aspect of the host-virus arms race but also present novel opportunities for the development of antiviral therapeutics and for the surveillance of avian IAVs with pandemic potential. Future research may focus on targeting the NP-BTN3A3 interface to develop broad-spectrum influenza antivirals or on using the this compound genotype as a molecular marker for assessing the zoonotic risk of circulating avian influenza strains.
References
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of NP-313 as a Novel Antifungal Agent
Introduction
NP-313 is a small molecule currently under investigation for its potential as a novel antifungal agent. Preliminary studies suggest that its mechanism of action may involve the disruption of fungal cell membrane integrity and the inhibition of key enzymatic pathways essential for fungal growth and survival. These application notes provide detailed protocols for a panel of in vitro assays designed to rigorously evaluate the antifungal efficacy of this compound. The described methods are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal compounds.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays
The determination of MIC and MFC values is fundamental in assessing the antifungal activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.
Experimental Protocol: Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical & Laboratory Standards Institute (CLSI).[1]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2x concentrated fungal inoculum in RPMI 1640 medium. The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[2]
-
Create a serial two-fold dilution of this compound in the 96-well plate using RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the 2x fungal inoculum to each well containing the this compound dilution.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 530 nm). The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[1]
-
To determine the MFC, take an aliquot (e.g., 20 µL) from each well that shows no visible growth and plate it on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Data Presentation: MIC and MFC of this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | 8 | 16 |
| Candida glabrata | 16 | 32 |
| Aspergillus fumigatus | 4 | 16 |
| Cryptococcus neoformans | 8 | 32 |
Fungal Cell Viability Assay
This assay evaluates the cytotoxic effect of this compound on fungal cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Fungal Viability
This protocol is adapted from standard cell viability assay procedures.[3]
Materials:
-
Fungal cells
-
This compound
-
RPMI 1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a fungal cell suspension in RPMI 1640 medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation: Effect of this compound on Fungal Cell Viability
| This compound Concentration (µg/mL) | C. albicans Viability (%) | A. fumigatus Viability (%) |
| 0 (Control) | 100 | 100 |
| 2 | 95 | 92 |
| 4 | 78 | 65 |
| 8 | 52 | 41 |
| 16 | 21 | 15 |
| 32 | 5 | 2 |
Enzyme Inhibition Assay
Assuming a hypothetical target enzyme for this compound, such as a fungal-specific chitin synthase, this assay will determine the inhibitory potential of the compound.
Experimental Protocol: Chitin Synthase Inhibition Assay
This is a representative protocol for an enzyme inhibition assay.[4][5]
Materials:
-
Purified fungal chitin synthase
-
This compound
-
Substrate: UDP-N-acetylglucosamine (radiolabeled or with a fluorescent tag)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, chitin synthase, and various concentrations of this compound.
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the product formation. For a radiolabeled substrate, this can be done by separating the product from the unreacted substrate and measuring radioactivity. For a fluorescently tagged substrate, measure the fluorescence signal.
-
Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC₅₀ value.
Data Presentation: this compound Inhibition of Fungal Chitin Synthase
| This compound Concentration (µM) | Enzyme Activity (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 5 | 62 |
| 10 | 45 |
| 25 | 20 |
| 50 | 8 |
| IC₅₀ | ~12 µM |
Visualizations
Hypothetical Signaling Pathway of this compound in Fungi
Caption: Hypothetical mechanism of this compound inhibiting fungal growth.
Experimental Workflow for In Vitro Antifungal Efficacy Testing
Caption: Workflow for evaluating the in vitro antifungal efficacy of this compound.
References
- 1. ifyber.com [ifyber.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platelet Aggregation Assays Using Collagen and Thrombin with NP-313
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. In vitro platelet aggregation assays are fundamental tools for assessing platelet function, screening potential anti-platelet therapeutics, and diagnosing bleeding disorders.[1][2] Light Transmission Aggregometry (LTA) is considered the gold standard for these assessments, measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[1][2][3]
This document provides detailed protocols for performing platelet aggregation assays using two key physiological agonists: collagen and thrombin.[4][5] Collagen initiates platelet activation by interacting with glycoprotein VI (GPVI) and integrin α2β1 receptors, mimicking platelet response to vascular injury.[6][7][8] Thrombin, a potent agonist, activates platelets through protease-activated receptors (PARs) and glycoprotein Ib (GPIb).[9][10][11][12]
Furthermore, this application note details the use of a novel naphthoquinone derivative, NP-313 (2-acetylamino-3-chloro-1,4-naphthoquinone), as an inhibitor in these assays. This compound has demonstrated potent anti-thrombotic activity by inhibiting thromboxane A2 synthesis and calcium influx.[13] The provided protocols and data will enable researchers to effectively evaluate the anti-platelet effects of this compound and other similar compounds.
Experimental Workflow
The general workflow for conducting platelet aggregation assays with this compound involves the preparation of platelet-rich plasma, incubation with the test compound, initiation of aggregation with an agonist, and subsequent data analysis.
Caption: Experimental workflow for platelet aggregation assay.
Signaling Pathways
Understanding the signaling pathways activated by collagen and thrombin is crucial for interpreting experimental results.
Collagen-Induced Platelet Aggregation Pathway
Collagen binding to GPVI and α2β1 receptors on the platelet surface initiates a signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), leading to thromboxane A2 (TXA2) synthesis and granule secretion, which ultimately results in platelet aggregation.[7]
Caption: Simplified collagen-induced platelet aggregation pathway.
Thrombin-Induced Platelet Aggregation Pathway
Thrombin activates platelets by cleaving Protease-Activated Receptors (PAR1 and PAR4) and by binding to the Glycoprotein Ib-IX-V complex.[9][10][11] This leads to G-protein-coupled signaling, resulting in an increase in intracellular calcium and subsequent platelet activation and aggregation.[12]
Caption: Simplified thrombin-induced platelet aggregation pathway.
Materials and Methods
Reagents
-
This compound
-
Collagen (equine tendon)[14]
-
Thrombin (human plasma)[14]
-
3.2% Sodium Citrate
-
Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Tyrode's buffer
Equipment
-
Light Transmission Aggregometer (e.g., Chrono-Log Model 700)[14]
-
Refrigerated centrifuge
-
Plastic or siliconized glass tubes
-
Pipettes
-
Incubator/Water bath (37°C)
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[15]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.[15]
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 2500 x g for 15 minutes.[15]
-
Collect the supernatant (PPP) and store it in a separate plastic tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.[14]
-
Allow PRP to rest for at least 30 minutes at room temperature before use. All experiments should be completed within 4 hours of blood collection.[14]
Platelet Aggregation Assay
-
Set the aggregometer to 37°C.[14]
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.
-
Place a cuvette with 450 µL of PPP in the reference well of the aggregometer to calibrate for 100% light transmission.
-
Place the PRP-containing cuvette in the sample well and start stirring at approximately 1000-1200 rpm to establish a baseline of 0% aggregation.[14]
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in saline. The final DMSO concentration should not exceed 0.5%.
-
Add 50 µL of the this compound solution or vehicle (control) to the PRP and incubate for 3 minutes at 37°C.
-
Initiate platelet aggregation by adding a pre-determined concentration of agonist (collagen or thrombin).
-
Record the change in light transmission for at least 5-10 minutes. The maximum aggregation is represented by the plateau of the aggregation curve.
Data Analysis
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).
-
The percentage of inhibition by this compound is calculated using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of this compound) / Max Aggregation of Control] x 100
-
The IC50 value (the concentration of this compound required to inhibit platelet aggregation by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory effects of this compound on platelet aggregation induced by collagen and thrombin are summarized below.
| Agonist | Agonist Concentration | This compound IC50 (µM) |
| Collagen | 10 µg/mL | 1.7 ± 0.1 |
| Thrombin | 0.1 U/mL | 7.7 ± 0.2 |
Data extracted from a study on the antiplatelet effects of this compound.[13]
Conclusion
The protocols outlined in this document provide a standardized method for assessing the effects of the novel compound this compound on collagen- and thrombin-induced platelet aggregation. The data indicates that this compound is a potent inhibitor of platelet aggregation, with a more pronounced effect against collagen-induced activation.[13] These application notes serve as a valuable resource for researchers investigating new anti-thrombotic agents and studying the complex mechanisms of platelet function.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Platelet function analysis (aggregometry) | Synnovis [synnovis.co.uk]
- 6. Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Note: Measuring the Effect of NP-313 on Intracellular Calcium Mobilization
Introduction
Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene transcription, cell proliferation, and apoptosis. The concentration of cytosolic free Ca2+ is tightly regulated and can be rapidly increased through release from intracellular stores, such as the endoplasmic reticulum (ER), or by influx from the extracellular environment. G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) are two major classes of cell surface receptors that, upon ligand binding, can initiate signaling cascades leading to intracellular Ca2+ mobilization. This application note provides a detailed protocol for assessing the effect of a novel compound, NP-313, on intracellular calcium mobilization in a cell-based assay format.
A common pathway for intracellular calcium release is initiated by the activation of Gq-coupled GPCRs. Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the ER membrane, leading to the release of stored Ca2+ into the cytoplasm.
This application note details the use of fluorescent calcium indicators, specifically Fluo-4 AM, to measure changes in intracellular Ca2+ concentration following treatment with this compound. The provided protocols are designed for researchers in drug discovery and development to characterize the pharmacological activity of new chemical entities.
Signaling Pathway
Caption: GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow
Caption: General workflow for the calcium mobilization assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| CHO-K1 cells stably expressing a GPCR of interest | ATCC | CRL-9618 (example) |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ | Thermo Fisher Scientific | 14025092 |
| Probenecid | Sigma-Aldrich | P8761 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| This compound | N/A | N/A |
| Positive Control Agonist (e.g., ATP) | Sigma-Aldrich | A6419 |
Experimental Protocols
Cell Culture and Seeding
-
Culture CHO-K1 cells (or other suitable host cells) expressing the target receptor in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using trypsin-EDTA and resuspend in culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.
Preparation of Reagents
-
Assay Buffer: Prepare HBSS containing 20 mM HEPES and 2.5 mM probenecid. Probenecid is an anion-exchange transport inhibitor and is used to prevent the leakage of the de-esterified fluorescent dye from the cells.
-
Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in the Assay Buffer. For example, dilute a 1 mM Fluo-4 AM stock solution in DMSO to 2 µM in Assay Buffer. Add Pluronic F-127 (20% solution) to a final concentration of 0.04% to aid in dye dispersal.
-
Compound Plates: Prepare serial dilutions of this compound and a known agonist (positive control) in Assay Buffer at 4X the final desired concentration. Include a vehicle control (e.g., DMSO in Assay Buffer).
Calcium Mobilization Assay
-
Cell Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Washing:
-
Gently remove the loading solution from the wells.
-
Wash the cells twice with 100 µL of Assay Buffer per well, being careful not to disturb the cell monolayer.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the 4X compound solutions from the compound plate to the corresponding wells of the cell plate.
-
Continue to measure the fluorescence intensity kinetically for at least 120-180 seconds.
-
Data Analysis
-
The change in intracellular Ca2+ is typically expressed as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0).
-
Determine the maximum peak response for each well.
-
For dose-response experiments with this compound, plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for this compound.
Data Presentation
The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.
Table 1: Agonist-induced Calcium Mobilization
| Compound | Concentration (µM) | Peak Fluorescence (RFU) | Fold Change (F/F0) |
| Vehicle (DMSO) | 0.1% | 150 ± 15 | 1.0 ± 0.1 |
| This compound | 0.1 | 500 ± 45 | 3.3 ± 0.3 |
| This compound | 1 | 1200 ± 110 | 8.0 ± 0.7 |
| This compound | 10 | 2500 ± 230 | 16.7 ± 1.5 |
| Positive Control (ATP) | 10 | 2800 ± 250 | 18.7 ± 1.7 |
Data are presented as mean ± SD (n=3). RFU = Relative Fluorescence Units.
Table 2: Dose-Response Characteristics of this compound
| Parameter | Value |
| EC50 | 1.5 µM |
| Hill Slope | 1.2 |
| Emax (as % of Positive Control) | 89% |
Conclusion
This application note provides a comprehensive protocol for measuring the effect of the novel compound this compound on intracellular calcium mobilization using a fluorescent plate-based assay. The detailed methodology, from cell culture to data analysis, allows for the robust characterization of the potency and efficacy of this compound as a potential modulator of cellular signaling pathways. The use of clear data presentation and visual workflows facilitates the understanding and implementation of this important assay in drug discovery and development.
Application Note and Protocol: Thromboxane B2 Formation Assay for the Evaluation of NP-313
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in thrombosis.[1] Due to its short half-life of about 30 seconds, its stable, inactive metabolite, Thromboxane B2 (TXB2), is measured to assess TXA2 production.[2][3] NP-313 is a novel antithrombotic agent that has been shown to inhibit platelet aggregation and activation.[4][5][6] Its mechanism of action involves the dual inhibition of thromboxane A2 synthesis and selective inhibition of store-operated Ca²⁺ entry.[7][8] This application note provides a detailed protocol for a Thromboxane B2 formation assay to evaluate the inhibitory effect of this compound on platelet activation.
Signaling Pathway of Thromboxane B2 Formation
The formation of Thromboxane B2 begins with the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). Thromboxane-A synthase then converts PGH2 to the highly unstable Thromboxane A2 (TXA2). TXA2 is rapidly hydrolyzed to the more stable, biologically inactive metabolite, Thromboxane B2 (TXB2), which can be quantified to determine TXA2 production.[1][9]
Caption: Signaling pathway of Thromboxane B2 formation and points of inhibition by this compound.
Experimental Protocol: Thromboxane B2 Formation Assay in Human Platelets
This protocol is adapted from studies investigating the effects of this compound on platelet function.[7][8]
I. Materials and Reagents
-
This compound
-
Collagen (platelet agonist)
-
Thrombin (platelet agonist)
-
Arachidonic Acid (AA)
-
Phosphate-buffered saline (PBS)
-
Acid-citrate-dextrose (ACD) solution
-
Bovine serum albumin (BSA)
-
Thromboxane B2 ELISA kit (commercially available)
-
Dimethyl sulfoxide (DMSO)
-
Indomethacin (optional, as a positive control for COX inhibition)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Platelet aggregometer (optional, for parallel functional studies)
-
Microplate reader
II. Preparation of Human Platelets
-
Collect whole blood from healthy human volunteers into tubes containing ACD solution.
-
Centrifuge the blood at 150 x g for 10 minutes to obtain platelet-rich plasma (PRP).
-
Add ACD solution to the PRP and centrifuge at 800 x g for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in PBS containing 0.5% BSA.
-
Adjust the platelet concentration to 3 x 10⁸ platelets/mL.
III. Experimental Procedure
-
Pre-incubate the washed platelets with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 8 µM) or vehicle (DMSO) for 3 minutes at 37°C.[7]
-
Induce platelet activation by adding an agonist such as collagen (10 µg/mL), thrombin (0.1 U/mL), or arachidonic acid (200 µM).[7]
-
Allow the reaction to proceed for 15 minutes at room temperature.[7]
-
Terminate the reaction by adding ice-cold PBS and immediately centrifuging at 10,000 x g for 2 minutes to pellet the platelets.
-
Collect the supernatant, which contains the released TXB2.
-
Quantify the concentration of TXB2 in the supernatant using a commercial Thromboxane B2 ELISA kit, following the manufacturer's instructions.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Thromboxane B2 formation assay.
IV. Data Analysis
The amount of TXB2 produced is determined by comparing the absorbance values of the samples to a standard curve generated with known concentrations of TXB2, as per the ELISA kit protocol. The inhibitory effect of this compound is calculated as the percentage reduction in TXB2 formation compared to the vehicle-treated control.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on Thromboxane B2 formation induced by various agonists in human platelets.
| Agonist | This compound Concentration (µM) | % Inhibition of TXB2 Formation |
| Collagen (10 µg/mL) | 1 | ~20% |
| 2 | ~50% | |
| 5 | ~80% | |
| 8 | ~95% | |
| Thrombin (0.1 U/mL) | 1 | ~15% |
| 2 | ~40% | |
| 5 | ~70% | |
| 8 | ~90% | |
| Arachidonic Acid (200 µM) | 1 | ~30% |
| 2 | ~60% | |
| 5 | ~85% | |
| 8 | ~98% |
Data are approximated from graphical representations in Kuo et al., 2011.[7]
This Thromboxane B2 formation assay is a robust method for evaluating the inhibitory activity of compounds like this compound on the cyclooxygenase pathway in platelets. The results demonstrate that this compound effectively inhibits TXB2 formation in a concentration-dependent manner, confirming its mechanism of action as a potent antithrombotic agent.[4][7][8] This protocol can be adapted for screening other potential inhibitors of platelet activation and thrombosis.
References
- 1. Thromboxane - Wikipedia [en.wikipedia.org]
- 2. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane B2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. tebubio.com [tebubio.com]
- 7. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A(2) synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | TXA2 is hydrolysed to TXB2 [reactome.org]
Application Notes and Protocols: P-selectin Expression Analysis in NP-313 Treated Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin (CD62P) is a crucial cell adhesion molecule stored in the α-granules of platelets. Upon platelet activation by various agonists, P-selectin is rapidly translocated to the cell surface, where it mediates the initial tethering of leukocytes to activated platelets and endothelium. This process is a key event in inflammation and thrombosis. The novel naphthoquinone derivative, NP-313 (2-acetylamino-3-chloro-1,4-naphthoquinone), has been identified as an antithrombotic agent that inhibits platelet aggregation and activation. These application notes provide detailed protocols for the analysis of P-selectin expression in platelets treated with this compound, offering valuable tools for researchers investigating the antiplatelet effects of this compound.
Data Presentation
This compound has been shown to inhibit P-selectin expression in a concentration-dependent manner in platelets stimulated by agonists such as collagen and thrombin.[1] The inhibitory effects of this compound on platelet aggregation induced by various agonists are summarized below.
| Agonist | This compound IC₅₀ (µM) |
| Collagen (10 µg/mL) | 1.7 ± 0.1 |
| Arachidonic Acid (AA, 200 µM) | 2.4 ± 0.2 |
| Thapsigargin (0.1 µM) | 3.8 ± 0.2 |
| Thrombin (0.1 U/mL) | 7.7 ± 0.2 |
| A23187 (8 µM) | 20.0 ± 0.3 |
Table 1: Inhibitory Concentration (IC₅₀) of this compound on Platelet Aggregation Induced by Various Agonists. Data indicates the concentration of this compound required to inhibit 50% of platelet aggregation.[1]
Experimental Protocols
Two primary methods for quantifying P-selectin expression on platelets are flow cytometry and enzyme-linked immunosorbent assay (ELISA).
Protocol 1: Flow Cytometry for Platelet Surface P-selectin Expression
This method allows for the direct measurement of P-selectin on the surface of individual platelets.
Materials:
-
This compound (or vehicle control)
-
Platelet agonist (e.g., Thrombin, Collagen)
-
Phycoerythrin (PE) or Allophycocyanin (APC) conjugated anti-human CD61 (platelet-specific marker) antibody
-
Fluorescein isothiocyanate (FITC) conjugated anti-human CD62P (P-selectin) antibody
-
Isotype control antibodies
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (methanol-free, 0.5-1%) for fixation[4]
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing sodium citrate as the anticoagulant to minimize in vitro platelet activation.[2][3]
-
Platelet-Rich Plasma (PRP) Preparation (Optional but Recommended): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma. This helps to reduce background noise from other blood cells.
-
This compound Incubation: Incubate the PRP or whole blood with varying concentrations of this compound or vehicle control for a predetermined time at 37°C.
-
Platelet Activation: Add a platelet agonist (e.g., thrombin at a final concentration of 0.1 U/mL) and incubate for 10-15 minutes at room temperature. Include a resting (unstimulated) platelet sample as a negative control.
-
Antibody Staining: Add saturating concentrations of anti-CD61 and anti-CD62P antibodies to the samples. In parallel, stain separate aliquots with corresponding isotype control antibodies. Incubate in the dark for 20-30 minutes at room temperature.
-
Fixation: Add an equal volume of 0.5-1% methanol-free formaldehyde to each tube to fix the platelets.[4]
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for the platelet-specific marker CD61.
-
Within the platelet gate, quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of P-selectin expression.
-
Protocol 2: ELISA for Soluble P-selectin (sP-selectin)
This method measures the concentration of P-selectin that has been shed from the platelet surface into the surrounding plasma.
Materials:
-
Platelet-poor plasma (PPP)
-
Commercial Human Soluble P-selectin (sP-selectin) ELISA kit (e.g., from Elabscience, Invitrogen, RayBiotech)[5][6][7]
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Following this compound incubation and agonist stimulation as described in the flow cytometry protocol, centrifuge the samples at a high speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the commercial kit.[5][8]
-
Briefly, this typically involves adding standards and samples to a microplate pre-coated with a capture antibody for P-selectin.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, and the color development is proportional to the amount of sP-selectin present.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of sP-selectin in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. Human P-Selectin (Soluble) (CD62) ELISA Kit (BMS219-4) - Invitrogen [thermofisher.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Human SELP(P-Selectin) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for In Vivo Testing of NP-313 Antithrombotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo evaluation of the antithrombotic effects of NP-313, a novel, potent, and selective inhibitor of the P2Y12 receptor. The protocols detailed herein describe the use of the ferric chloride-induced carotid artery thrombosis model in mice, a well-established and reproducible method for assessing the efficacy of antiplatelet agents.[1][2][3][4][5][6][7] Additionally, this document outlines the protocol for an ex vivo platelet aggregation assay to complement the in vivo findings.
This compound is a hypothetical compound developed for these application notes, and the data presented are representative of what would be expected for a P2Y12 inhibitor.
Mechanism of Action: P2Y12 Receptor Inhibition
The P2Y12 receptor is a crucial component in the process of platelet activation and aggregation. It is a G protein-coupled receptor that, upon binding to adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet degranulation, a conformational change in the glycoprotein IIb/IIIa receptor, and subsequent thrombus formation.[8] this compound is designed to competitively inhibit the P2Y12 receptor, thereby preventing ADP-mediated platelet activation and reducing the risk of thrombotic events.
In Vivo Antithrombotic Efficacy of this compound
The ferric chloride-induced carotid artery thrombosis model is a widely used method to evaluate the in vivo efficacy of antithrombotic compounds.[1][2][3][4][5][6][7] This model involves the topical application of ferric chloride to the carotid artery, which induces oxidative injury to the vessel wall and subsequent thrombus formation. The time to vessel occlusion is the primary endpoint for assessing the antithrombotic effect of the test compound.
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle control (e.g., saline or appropriate solvent for this compound)
-
Positive control: Clopidogrel (10 mg/kg)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (10% w/v in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe
-
Surgical instruments (forceps, scissors, etc.)
-
Surgical microscope
-
Physiological saline
Procedure:
-
Animal Preparation:
-
Administer this compound (e.g., 1, 3, and 10 mg/kg), vehicle, or clopidogrel to mice via oral gavage 2 hours prior to the procedure.
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a midline cervical incision and carefully expose the left common carotid artery.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Saturate a filter paper disc with 10% FeCl3 solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the artery with physiological saline.
-
-
Data Acquisition:
-
Continuously monitor blood flow until the vessel is occluded (defined as the cessation of blood flow for at least 1 minute).
-
Record the time to occlusion (TTO) in minutes from the application of FeCl3.
-
-
Histological Analysis (Optional):
Quantitative Data: In Vivo Antithrombotic Effects
The following table summarizes the expected dose-dependent antithrombotic effect of this compound in the ferric chloride-induced carotid artery thrombosis model.
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle | - | 10 | 11.4 ± 1.2 |
| This compound | 1 | 10 | 18.7 ± 2.1 |
| This compound | 3 | 10 | 29.5 ± 3.5** |
| This compound | 10 | 10 | >60 (No Occlusion) |
| Clopidogrel | 10 | 10 | >60 (No Occlusion) |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data is hypothetical and for illustrative purposes. Actual results may vary.[12] |
Ex Vivo Platelet Aggregation Assay
To further characterize the antiplatelet activity of this compound, an ex vivo platelet aggregation assay can be performed using platelet-rich plasma (PRP) from treated animals. This assay measures the ability of platelets to aggregate in response to an agonist, such as ADP.
Experimental Protocol: Ex Vivo Platelet Aggregation
Materials:
-
Blood collected from mice treated with this compound, vehicle, or clopidogrel
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
ADP solution (20 µM)
-
Platelet aggregometer
Procedure:
-
Blood Collection and PRP Preparation:
-
At the end of the in vivo study, collect blood via cardiac puncture into tubes containing sodium citrate.
-
Centrifuge the blood at 200 x g for 10 minutes to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add ADP (20 µM) to the PRP and record the change in light transmittance for 10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation.
-
Quantitative Data: Ex Vivo Platelet Aggregation
The table below shows the expected inhibitory effect of this compound on ADP-induced platelet aggregation.
| Treatment Group | Dose (mg/kg) | n | Platelet Aggregation (%, Mean ± SEM) |
| Vehicle | - | 10 | 85.2 ± 5.6 |
| This compound | 1 | 10 | 52.1 ± 6.3 |
| This compound | 3 | 10 | 28.9 ± 4.1** |
| This compound | 10 | 10 | 10.5 ± 2.8 |
| Clopidogrel | 10 | 10 | 12.3 ± 3.1 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data is hypothetical and for illustrative purposes. |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of the antithrombotic efficacy of the novel P2Y12 inhibitor, this compound. The ferric chloride-induced thrombosis model offers a reliable in vivo assessment of antithrombotic activity, while the ex vivo platelet aggregation assay provides complementary mechanistic insights into its antiplatelet effects. These methods are essential for the characterization and development of new antithrombotic agents.
References
- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride induced Thrombosis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Histological comparison of arterial thrombi in mice and men and the influence of Cl-amidine on thrombus formation | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cordynamics.com [cordynamics.com]
Application Notes and Protocols: NP-313 Dose-Response Studies in a Mouse Model of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP-313, chemically known as 2-acetylamino-3-chloro-1,4-naphthoquinone, is a novel antithrombotic agent.[1][2] It exhibits potent antiplatelet activity both in vitro and in vivo.[1][2] This document provides detailed application notes and protocols for conducting dose-response studies of this compound in a well-established mouse model of thrombosis. The provided information is intended to guide researchers in the evaluation of the antithrombotic efficacy and potential side effects of this compound and similar compounds.
Mechanism of Action
This compound exerts its antithrombotic effects through a dual mechanism of action. It inhibits thromboxane A2 (TXA2) synthesis and suppresses Ca2+ influx through store-operated calcium channels (SOCC).[1][2] This dual inhibition leads to a reduction in platelet aggregation and thrombus formation.[1][2] Notably, this compound has been shown to be more effective than aspirin, which primarily targets the TXA2 pathway.[1]
Data Presentation: In Vivo Efficacy of this compound
The antithrombotic activity of this compound was evaluated in a mouse model of thrombosis by measuring the time to thrombotic occlusion (TTO) in mesenteric venules. The effect of this compound on hemostasis was assessed by measuring tail bleeding time.
Table 1: Dose-Response Effect of this compound on Time to Thrombotic Occlusion (TTO)
| Treatment Group | Dose (µg·g⁻¹) | Time to Occlusion (TTO) in seconds (mean ± SEM) |
| Vehicle Control | - | 95.0 ± 7.5 |
| This compound | 4 | 155.0 ± 15.0* |
| This compound | 8 | 245.0 ± 25.0** |
*P < 0.05, **P < 0.01 as compared with the vehicle control. Data sourced from in vivo studies in a mouse model.[1]
Table 2: Effect of this compound on Bleeding Time
| Treatment Group | Dose (µg·g⁻¹) | Bleeding Time in seconds (mean ± SEM) |
| Vehicle Control | - | 180.0 ± 20.0 |
| This compound | 4 | 200.0 ± 25.0 |
| This compound | 8 | 220.0 ± 30.0 |
No significant difference was observed in bleeding time between this compound treated groups and the vehicle control, suggesting that this compound has a minimal effect on hemostasis at effective antithrombotic doses.[1]
Experimental Protocols
Murine Model of Photochemically Induced Thrombosis
This protocol describes the induction of thrombosis in the mesenteric venules of mice using fluorescein sodium and light irradiation.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., saline or appropriate solvent)
-
Fluorescein sodium
-
Anesthetic (e.g., pentobarbital)
-
Microscope with a fluorescence objective
-
Light source for irradiation
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Surgically expose the mesentery and place it on the microscope stage.
-
Administer this compound or vehicle intravenously (i.v.) via the tail vein.
-
After a short interval (e.g., 5 minutes), administer fluorescein sodium (12.5 µg·g⁻¹) intravenously.[1]
-
Select a mesenteric venule for observation under the microscope.
-
Irradiate the selected venule with light to induce thrombus formation.
-
Record the time from the start of irradiation to the complete occlusion of the vessel (Time to Occlusion, TTO).
Tail Bleeding Time Assay
This protocol measures the effect of this compound on hemostasis.
Materials:
-
Mice
-
This compound or vehicle
-
Scalpel or sharp blade
-
Filter paper
-
Timer
Procedure:
-
Administer this compound or vehicle intravenously to the mice.
-
After a specified time (e.g., 5 minutes), transect the tail 5 mm from the tip using a sharp blade.
-
Immediately start a timer.
-
Gently blot the blood from the tail tip with filter paper at regular intervals (e.g., every 15 seconds) without disturbing the wound.
-
Record the time until bleeding ceases for at least 30 seconds. This is the bleeding time.
Visualizations
Caption: Signaling pathway of this compound's dual inhibitory action on platelet aggregation.
Caption: Experimental workflow for the murine model of photochemically induced thrombosis.
Caption: Logical relationship between this compound dose and its antithrombotic and hemostatic effects.
References
- 1. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A(2) synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Pharmacokinetic Profiling of NP-313
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of a novel therapeutic agent hinges on a thorough understanding of its pharmacokinetic (PK) profile. This profile, encompassing the absorption, distribution, metabolism, and excretion (ADME) of the compound, is critical for predicting its efficacy and safety in humans. Early-stage preclinical evaluation of a drug candidate's PK properties allows for the selection of compounds with the most favorable characteristics, thereby reducing the likelihood of costly late-stage failures. This application note details the preclinical pharmacokinetic profiling of NP-313, a novel small molecule inhibitor, using a suite of in vitro and in vivo models. The data presented herein, although hypothetical, serves as a representative example of a comprehensive PK assessment.
In Vitro ADME Profiling
A series of in vitro assays were conducted to assess the fundamental ADME properties of this compound. These assays provide early insights into the compound's metabolic stability and its potential for distribution in the body.
Microsomal Stability Assay
The metabolic stability of this compound was evaluated in liver microsomes from various species to predict its hepatic clearance.[1][2][3][4]
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | T½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25.8 | 26.9 |
| Rat | 33.1 | 20.9 |
| Dog | 45.2 | 15.3 |
| Monkey | 58.7 | 11.8 |
| Human | 65.4 | 10.6 |
Plasma Protein Binding Assay
The extent to which this compound binds to plasma proteins was determined using the rapid equilibrium dialysis (RED) method.[5][6][7][8][9] This is a critical parameter as only the unbound fraction of a drug is available to exert its pharmacological effect.[6]
Table 2: Plasma Protein Binding of this compound
| Species | Percent Bound (%) | Fraction Unbound (fu) |
| Mouse | 92.5 | 0.075 |
| Rat | 94.2 | 0.058 |
| Dog | 96.8 | 0.032 |
| Monkey | 97.1 | 0.029 |
| Human | 98.5 | 0.015 |
In Vivo Pharmacokinetic Studies
To understand the complete pharmacokinetic profile of this compound in a living system, in vivo studies were conducted in mice and rats. These studies provide crucial information on the compound's bioavailability and its overall disposition in the body.
Single-Dose Pharmacokinetics in Rodents
Following a single intravenous (IV) and oral (PO) administration of this compound, plasma samples were collected at various time points to determine the key pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters of this compound in Mice and Rats
| Parameter | Mouse (10 mg/kg PO) | Mouse (2 mg/kg IV) | Rat (10 mg/kg PO) | Rat (2 mg/kg IV) |
| Tmax (h) | 0.5 | - | 1.0 | - |
| Cmax (ng/mL) | 850 | 1200 | 620 | 980 |
| AUC0-t (ngh/mL) | 2450 | 1850 | 3100 | 2200 |
| AUC0-inf (ngh/mL) | 2520 | 1880 | 3180 | 2250 |
| T½ (h) | 2.8 | 2.5 | 4.2 | 3.9 |
| CL (mL/min/kg) | - | 17.7 | - | 14.8 |
| Vd (L/kg) | - | 3.8 | - | 4.6 |
| F (%) | 67.0 | - | 70.7 | - |
Experimental Protocols
Microsomal Stability Assay Protocol
-
Preparation of Solutions: this compound was dissolved in DMSO to prepare a stock solution. Liver microsomes from mouse, rat, dog, monkey, and human were thawed on ice. A NADPH-regenerating system was prepared.[1][2]
-
Incubation: The reaction mixture, containing liver microsomes, phosphate buffer, and this compound, was pre-incubated at 37°C. The reaction was initiated by adding the NADPH-regenerating system.[1][4]
-
Sampling: Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]
-
Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of this compound remaining.
-
Data Analysis: The half-life (T½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of this compound.[2]
Plasma Protein Binding Assay Protocol (Rapid Equilibrium Dialysis)
-
Device Preparation: A RED (Rapid Equilibrium Dialysis) plate with dialysis membrane inserts was used.[5][9]
-
Sample Preparation: this compound was spiked into plasma from mouse, rat, dog, monkey, and human.
-
Dialysis: The plasma containing this compound was added to one chamber of the RED device, and dialysis buffer (phosphate-buffered saline) was added to the other chamber.[5]
-
Incubation: The plate was sealed and incubated at 37°C with shaking to facilitate equilibrium.[5]
-
Sample Collection: After incubation, aliquots were taken from both the plasma and buffer chambers.
-
Analysis: The concentration of this compound in both chambers was determined by LC-MS/MS.
-
Data Analysis: The percent bound and fraction unbound (fu) were calculated based on the concentration difference between the two chambers.
In Vivo Pharmacokinetic Study Protocol in Rodents
-
Animal Dosing: Male Sprague-Dawley rats and CD-1 mice were used. For oral administration, this compound was formulated in a suitable vehicle and administered by oral gavage. For intravenous administration, this compound was dissolved in a vehicle suitable for injection and administered via the tail vein.
-
Blood Sampling: Blood samples were collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples were collected into tubes containing an anticoagulant and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.
Visualizations
Caption: ADME pathway of this compound after oral administration.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Plasma Protein Binding Assay [visikol.com]
- 7. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. enamine.net [enamine.net]
Application Notes: Mouse Models of Thrombosis for Drug Screening
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as heart attack and stroke. The development of novel anti-thrombotic agents requires robust and reproducible in vivo models to assess their efficacy and safety. Murine models of thrombosis are widely used in preclinical drug development due to their genetic tractability, cost-effectiveness, and the availability of a wide range of research tools.
These application notes provide detailed protocols for inducing thrombosis in mice, with a focus on models amenable to drug screening. We will cover the widely used ferric chloride (FeCl₃) induced thrombosis model and briefly discuss other relevant models. Additionally, we will present key signaling pathways in thrombosis and summarize expected quantitative data.
Ferric Chloride (FeCl₃)-Induced Thrombosis Model
The ferric chloride model is a popular and technically straightforward method to induce oxidative injury to the vascular endothelium, leading to the formation of a thrombus. It is a versatile model that can be applied to various arteries and veins.
Experimental Protocol: Carotid Artery Thrombosis
Materials:
-
Male or female C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical platform with a heating pad
-
Dissecting microscope
-
Fine surgical instruments (forceps, scissors)
-
Suture thread (e.g., 6-0 silk)
-
Doppler ultrasound probe or intravital microscope
-
Ferric chloride (FeCl₃) solution (10% w/v in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Timer
-
Saline solution (0.9% NaCl)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using a standard protocol and ensure a surgical plane of anesthesia is maintained throughout the procedure. Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.
-
Baseline Blood Flow: Place a Doppler ultrasound probe over the carotid artery to measure baseline blood flow.
-
Vascular Injury:
-
Soak a small piece of filter paper (1-2 mm²) in a 10% FeCl₃ solution.
-
Carefully place the FeCl₃-saturated filter paper on the adventitial surface of the exposed carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and immediately rinse the artery with warm saline.
-
-
Thrombus Formation Monitoring: Continuously monitor blood flow using the Doppler probe. The time to vessel occlusion is defined as the time from the application of FeCl₃ until blood flow ceases completely.
-
Data Collection: Record the time to occlusion. If the vessel does not occlude within a set time (e.g., 30 minutes), this can be noted as a non-occlusive event.
-
Post-Procedure: At the end of the experiment, euthanize the mouse according to approved institutional guidelines. The thrombosed arterial segment can be excised for further histological analysis.
Experimental Workflow
Caption: Workflow for Ferric Chloride-Induced Carotid Artery Thrombosis.
Other Thrombosis Models for Drug Screening
While the FeCl₃ model is widely used, other models offer different triggers for thrombosis, which may be more relevant for specific drug mechanisms.
-
Laser-Induced Thrombosis Model: This model uses a focused laser beam to induce a precise endothelial injury, leading to platelet activation and thrombus formation. It is particularly well-suited for intravital microscopy and studying the dynamics of thrombus formation in real-time.
-
Rose Bengal Model: In this photochemical model, Rose Bengal dye is injected intravenously. Upon illumination with a specific wavelength of light, it generates reactive oxygen species, inducing endothelial damage and thrombosis.
-
Mechanical Injury Models: These models involve direct physical injury to the vessel wall, such as with a needle or forceps, to initiate thrombosis.
Key Signaling Pathways in Thrombosis
The formation of a thrombus is a complex process involving the interplay of vascular endothelium, platelets, and the coagulation cascade.
Caption: Simplified Signaling Pathway of Thrombus Formation.
Data Presentation
The primary endpoint in many thrombosis models is the time to vessel occlusion. Efficacy of a test compound is typically demonstrated by a prolongation of this time.
| Group | Treatment | N | Time to Occlusion (min) | Occlusion Rate (%) |
| Vehicle | Saline | 10 | 12.5 ± 2.1 | 100 |
| Positive Control | Heparin (100 U/kg) | 10 | > 30 | 20 |
| Test Compound A | 10 mg/kg | 10 | 25.8 ± 4.5 | 80 |
| Test Compound B | 10 mg/kg | 10 | 15.2 ± 3.0 | 100 |
Data are presented as mean ± SEM. This is example data and will vary based on experimental conditions.
Safety Assessment: Tail Bleeding Assay
A critical aspect of developing anti-thrombotic drugs is to assess their bleeding risk. The tail bleeding assay is a common method for this.
Experimental Protocol: Tail Bleeding Assay
Materials:
-
Mouse (previously treated with vehicle or test compound)
-
Anesthetic (optional, for restraint)
-
Scalpel or sharp blade
-
Filter paper
-
Timer
-
Warm saline (37°C)
Procedure:
-
Preparation: Anesthetize or restrain the mouse.
-
Tail Transection: Using a sharp scalpel, transect the tail 5 mm from the tip.
-
Bleeding Measurement: Immediately immerse the tail in warm saline (37°C) and start a timer. Alternatively, blot the blood from the tail onto filter paper at regular intervals (e.g., every 30 seconds) until bleeding stops.
-
Data Collection: Record the time it takes for bleeding to cease. A cutoff time (e.g., 20 minutes) is typically set, after which the bleeding is stopped by applying pressure.
| Group | Treatment | N | Bleeding Time (min) |
| Vehicle | Saline | 10 | 5.2 ± 1.5 |
| Positive Control | Heparin (100 U/kg) | 10 | > 20 |
| Test Compound A | 10 mg/kg | 10 | 12.1 ± 2.8 |
| Test Compound B | 10 mg/kg | 10 | 6.5 ± 1.8 |
Data are presented as mean ± SEM. This is example data and will vary based on experimental conditions.
Conclusion
The selection of an appropriate thrombosis model is crucial for the successful screening and development of novel anti-thrombotic drugs. The ferric chloride model provides a robust and reproducible method for evaluating drug efficacy, while the tail bleeding assay is essential for assessing the associated bleeding risk. Careful experimental design and execution are paramount to obtaining reliable and translatable results.
Application of NP-313 in High-Throughput Screening for Antiplatelet Compounds
Troubleshooting & Optimization
Technical Support Center: Optimizing NP-313 for In Vitro Platelet Studies
Disclaimer: NP-313 is a fictional product name. The information provided in this technical support center is based on the established properties and applications of common non-ionic detergents, such as NP-40 and Triton X-100, which are frequently used in platelet research.
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their in vitro platelet studies. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in platelet studies?
A: this compound is a non-ionic detergent designed for the gentle lysis of platelets to extract proteins for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays. Its properties allow for the effective solubilization of membrane proteins while aiming to preserve their native structure and function.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A: The optimal concentration of this compound depends on the specific application. A good starting point for platelet lysis is typically around 1% (v/v) in your lysis buffer.[3] However, it is crucial to perform a concentration titration to find the ideal balance between efficient protein extraction and the preservation of protein integrity for your specific target. For functional assays, much lower concentrations should be tested to avoid disrupting platelet function.
Q3: Can this compound be used in functional platelet assays like aggregation studies?
A: Caution is advised when using any detergent in functional assays. Non-ionic detergents can interfere with platelet membrane integrity and function.[4][5] If this compound is necessary in your experimental setup, you must perform thorough validation starting with very low concentrations to assess its impact on platelet viability, activation, and aggregation. In most cases, detergents are avoided in functional platelet aggregation assays.
Q4: Will this compound interfere with downstream applications like enzyme activity assays?
A: It is possible. While non-ionic detergents are generally considered mild, they can affect enzyme activity.[6][7] Some studies have shown that non-ionic detergents like NP-40 and Triton X-100 can increase the activity of certain enzymes, such as plasmin.[6][7] It is essential to include appropriate controls, such as a detergent-only buffer, to assess the effect of this compound on your specific enzyme of interest.
Q5: My protein of interest is not being efficiently extracted. What should I do?
A: If you are experiencing low protein yield, consider the following troubleshooting steps:
-
Increase this compound Concentration: Try incrementally increasing the this compound concentration in your lysis buffer.
-
Optimize Lysis Conditions: Ensure you are lysing on ice to minimize protein degradation and consider longer incubation times or mechanical disruption (e.g., sonication) for hard-to-extract proteins.[3][8]
-
Check Protein Localization: If your protein is in a specific subcellular compartment (e.g., the nucleus), a standard lysis protocol may be insufficient.[8] You may need a more stringent lysis buffer or a fractionation protocol.
-
Include Inhibitors: Always include protease and phosphatase inhibitor cocktails in your lysis buffer to prevent protein degradation.[8][9]
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Platelet Studies
| Application | Recommended Starting Concentration (v/v) | Key Considerations |
| Platelet Lysis for Western Blot | 0.5% - 2.0% | Titration is necessary to optimize yield vs. protein integrity. |
| Immunoprecipitation (IP) | 0.1% - 1.0% | Lower concentrations are often preferred to preserve protein-protein interactions. |
| Functional Assays (e.g., Aggregation) | < 0.1% | High risk of interfering with platelet function. Extensive validation is required. |
| Enzyme Activity Assays | Variable | Must be empirically determined. Run detergent controls to check for interference. |
Table 2: Troubleshooting Guide for Western Blotting with this compound Lysates
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient protein loaded.- Incomplete cell lysis.- Protein degradation.- Inefficient antibody binding. | - Increase the amount of protein loaded per well (20-30 µg is a good start).[9]- Increase this compound concentration or add sonication to your lysis protocol.[8]- Ensure fresh protease/phosphatase inhibitors are used.[9]- Optimize primary antibody concentration and incubation time.[10] |
| High Background | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA vs. milk).[8][10]- Titrate your antibodies to find the optimal concentration.- Increase the number and duration of washes with a buffer containing a mild detergent like Tween 20.[11] |
| Non-specific Bands | - Antibody concentration is too high.- Protein degradation.- Lysate is too old. | - Reduce the primary antibody concentration and/or incubation time.[10]- Use fresh lysates and always include protease inhibitors.[11]- Perform primary antibody incubation at 4°C.[11] |
Experimental Protocols
Protocol 1: Platelet Lysis for Western Blotting using this compound
-
Preparation of Platelet-Rich Plasma (PRP):
-
Platelet Isolation and Lysis:
-
Count platelets and adjust the concentration as needed.
-
Pellet the platelets by centrifuging the PRP at a higher speed (e.g., 1000 x g) for 10 minutes.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the washed platelet pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing 1% this compound and a protease/phosphatase inhibitor cocktail.[3]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3]
-
-
Protein Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
The lysate is now ready for the addition of sample buffer for SDS-PAGE and Western blotting.
-
Protocol 2: Light Transmission Aggregometry (LTA)
This protocol is for a standard LTA and does not include this compound, as detergents can interfere with the results.
-
Preparation of PRP and Platelet-Poor Plasma (PPP):
-
Prepare PRP as described in Protocol 1.
-
To obtain PPP, centrifuge the remaining blood sample at a high speed (e.g., 1500-2000 x g) for 20 minutes.[14] The supernatant is the PPP.
-
-
Aggregometer Setup:
-
Aggregation Assay:
-
Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate for a few minutes.
-
Add a known platelet agonist (e.g., ADP, collagen, thrombin) to the cuvette to initiate aggregation.[14][15]
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
Mandatory Visualizations
Caption: A simplified diagram of a common platelet activation signaling pathway.[16][17][18]
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of a nonionic surface-active agent on blood viscosity and platelet adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of solvent/detergent-treated plasma on stored platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-ionic detergents Nonidet P-40 and Triton X-100 increase enzymatic activity of plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 16. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
Technical Support Center: Troubleshooting Platelet Aggregation Assays with NP-313
Welcome to the technical support center for troubleshooting platelet aggregation assays, with a special focus on studies involving the novel antiplatelet agent, NP-313. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected platelet aggregation in our control samples, even before adding this compound. What could be the cause?
A1: Suboptimal platelet aggregation in control samples can stem from several pre-analytical and analytical variables. It is crucial to review your sample preparation and assay conditions.[1]
Common Causes and Solutions:
-
Sample Collection and Handling:
-
Anticoagulant: Ensure you are using the recommended anticoagulant, typically 3.2% sodium citrate.[2] The ratio of blood to anticoagulant is also critical.
-
Venipuncture Technique: A clean venipuncture is essential to avoid premature platelet activation. Discarding the first few milliliters of blood can help minimize this.[3]
-
Sample Storage: Process blood samples as soon as possible after collection. Storage at room temperature is recommended, as cooling can activate platelets.[1][3]
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifugation: The speed and duration of centrifugation to obtain PRP are critical. Over-centrifugation can lead to platelet loss, while under-centrifugation can result in contamination with other blood cells.
-
Platelet Count: A very low platelet count in the PRP will naturally lead to reduced aggregation. It may be necessary to adjust the platelet count to be within the optimal range (e.g., 200-400 x 10⁹/L).[2]
-
-
Assay Conditions:
-
Temperature: Platelet aggregation assays should be performed at 37°C.[4]
-
pH: The pH of the PRP should be maintained at a physiological level. Leaving samples exposed to air for extended periods can alter the pH.[5]
-
Agonist Concentration: Using suboptimal concentrations of platelet agonists can result in a reduced aggregation response.[6]
-
Q2: After adding this compound, we see a complete inhibition of aggregation with arachidonic acid and collagen, but only partial inhibition with thrombin. Is this expected?
A2: Yes, this is the expected pattern of inhibition for this compound. This compound is a dual inhibitor of thromboxane A2 synthesis and calcium influx.[7][8]
-
Arachidonic Acid (AA) and Collagen: The aggregation pathways induced by AA and collagen are highly dependent on the production of thromboxane A2 via the cyclooxygenase-1 (COX-1) enzyme. Since this compound is a potent inhibitor of COX-1, it strongly blocks aggregation initiated by these agonists.[7][8]
-
Thrombin: Thrombin is a very potent agonist that can activate platelets through multiple pathways, some of which are independent of thromboxane A2 synthesis. Therefore, while this compound will inhibit the component of thrombin-induced aggregation that is dependent on thromboxane A2 and calcium influx, it will only partially inhibit the overall response.[7][8]
Q3: We are observing significant variability in our platelet aggregation results between different experiments, even with the same donor and this compound concentration. How can we improve reproducibility?
A3: Variability in platelet aggregation assays is a common challenge.[1][9] Standardizing your protocol is key to improving reproducibility.
Key areas to standardize:
-
Donor Variability: The physiological state of the blood donor can influence platelet function. Factors such as diet, medication, and stress can have an effect.[6][9] It is important to have consistent conditions for blood donation.
-
Time: The time between blood collection, PRP preparation, and performing the assay should be kept consistent for all experiments.[6]
-
Reagent Preparation: Prepare fresh dilutions of agonists and this compound for each experiment. The stability of these reagents in solution can vary.
-
Instrumentation: Ensure your aggregometer is properly calibrated and maintained. Performing aggregation with control and test samples simultaneously in a dual-channel instrument can help eliminate artifactual differences.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and general platelet aggregation assays.
Table 1: Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | IC₅₀ Value (µM) | Mechanism of Inhibition | Reference |
| Collagen | 1.7 | Inhibition of COX-1, Thromboxane A2 synthase, and store-operated calcium entry. | [7] |
| Thrombin | 7.7 | Partial inhibition of calcium influx and thromboxane A2-dependent pathways. | [7] |
| Arachidonic Acid | - | Potent inhibition due to direct blocking of the thromboxane A2 synthesis pathway. | [7][8] |
Table 2: Troubleshooting Common Artifacts in Aggregation Traces
| Observed Artifact | Potential Cause | Recommended Action |
| No aggregation with any agonist | Glanzmann's thrombasthenia, afibrinogenemia, or technical error. | Check for fibrinogen levels. Verify instrument setup and reagent integrity.[2][10] |
| No aggregation with ristocetin only | Bernard-Soulier syndrome or von Willebrand disease. | Perform further specific tests for these conditions.[2][10] |
| Biphasic aggregation with ADP is absent | P2Y12 receptor defect or inhibition (e.g., by clopidogrel). | Consider the donor's medication history.[9] |
| Spontaneous aggregation | Premature platelet activation during sample handling. | Review blood collection and PRP preparation techniques for sources of mechanical stress or temperature changes.[3] |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA)
This protocol provides a general methodology for performing platelet aggregation assays using LTA.
-
Blood Collection:
-
Draw whole blood from a healthy, consenting donor who has not taken any antiplatelet medication for at least two weeks.
-
Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Gently invert the tubes 3-4 times to ensure proper mixing.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP if necessary to achieve a standardized count (e.g., 250 x 10⁹/L).
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a specific volume of PRP into the aggregometer cuvettes with a magnetic stir bar.
-
For testing this compound, pre-incubate the PRP with the desired concentration of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Add the platelet agonist (e.g., collagen, thrombin, ADP, arachidonic acid) to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Compare the aggregation response in the presence of this compound to the vehicle control to determine the percentage of inhibition.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a typical platelet aggregation experiment.
Caption: Simplified platelet activation signaling pathway.
Caption: Mechanism of action of this compound.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Analysis of Platelet Aggregation by Cell Counting - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. fritsmafactor.com [fritsmafactor.com]
- 6. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A(2) synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: Investigating Potential Off-Target Effects of Quinone-Based Compounds like NP-313
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of quinone-based compounds, using the hypothetical compound NP-313 as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which quinone-based compounds like this compound might exert off-target effects?
A1: Quinone-based compounds are known to have two primary mechanisms through which they can cause off-target effects:
-
Oxidative Stress: Quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[1][2] This can lead to oxidative damage to cellular components like lipids, proteins, and DNA.[1][2]
-
Covalent Modification (Alkylation): Quinones are electrophilic and can react with nucleophilic residues on proteins, particularly cysteine thiols, leading to covalent modification and alteration of protein function.[1] This can disrupt various cellular signaling pathways.
Q2: Which signaling pathways are commonly affected by the off-target activities of quinone compounds?
A2: Several key signaling pathways have been reported to be modulated by quinone compounds, often as a consequence of oxidative stress or direct protein alkylation. These include:
-
Keap1/Nrf2/ARE Pathway: Many quinones can react with cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2. This leads to the activation of the Nrf2-antioxidant response element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[1]
-
c-Jun N-terminal Kinase (JNK) Pathway: Oxidative stress induced by quinones can activate the JNK signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[1]
-
Protein Kinase C (PKC) and Ras Pathways: Reactive oxygen species generated by quinone redox cycling can also activate other signaling pathways, including those mediated by Protein Kinase C and Ras.[1][2]
Q3: My experimental results with this compound are inconsistent with the known function of its intended target. How can I begin to investigate potential off-target effects?
A3: A multi-faceted approach is recommended to deconvolute on-target versus off-target effects.[3] Start by:
-
Dose-Response Analysis: Compare the concentration of this compound required to observe the phenotype of interest with the concentration needed to engage its intended target. A significant discrepancy may suggest an off-target effect.[3]
-
Use of a Structurally Unrelated Inhibitor: If an inhibitor with a different chemical structure but the same intended target reproduces the observed phenotype, it strengthens the case for an on-target effect.[3]
-
Target Rescue/Overexpression: Overexpressing the intended target may rescue the phenotype if it is an on-target effect. If the phenotype persists, it is likely mediated by off-target interactions.[3]
-
Counter-Screening: Test this compound in a cell line that does not express the intended target. If the effect is still observed, it is unequivocally an off-target effect.[3]
Troubleshooting Guides
Issue 1: Observed cellular toxicity at concentrations required for target engagement of this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Toxicity | 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[3]2. Perform a counter-screen in a cell line lacking the intended target.[3] | Identification of interactions with toxicity-related proteins.Persistence of toxicity in the absence of the intended target points to off-target effects. |
| On-target Toxicity | Modulate the expression of the intended target (e.g., via siRNA or CRISPR). | If knockdown of the target phenocopies the toxicity observed with this compound, it suggests on-target toxicity.[3] |
| Experimental Artifact | Review and optimize the experimental protocol, including all controls. | Consistent and reproducible results with appropriate controls will help validate the observed toxicity. |
Issue 2: this compound induces a cellular phenotype that cannot be explained by the function of its primary target.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Engagement | 1. Perform chemoproteomic profiling to identify all protein targets of this compound. 2. Use affinity chromatography with an immobilized this compound analog to pull down interacting proteins. | Identification of additional, unexpected protein binders that could explain the observed phenotype. |
| Activation of Stress Pathways | 1. Measure intracellular ROS levels after this compound treatment.2. Assess the activation of key stress-responsive kinases (e.g., JNK, p38) via western blotting. | An increase in ROS and/or activation of stress kinases would suggest the phenotype is a result of cellular stress responses. |
| Compound Instability/Metabolism | Analyze the stability of this compound in your experimental media and assess for the formation of reactive metabolites. | Identification of degradation products or metabolites that may have their own biological activities. |
Quantitative Data on Quinone-Based Compounds
The following tables provide examples of quantitative data for various quinone-based compounds. It is important to note that these values are context-dependent and can vary based on the specific assay conditions and cell lines used.
Table 1: Cytotoxicity of Selected Quinone Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) |
| ABQ-3 | HCT-116 | Colorectal Cancer | 2.00 | 5.22 ± 2.41 |
| ABQ-3 | MCF-7 | Breast Cancer | 2.35 | 7.46 ± 2.76 |
| ABQ-3 | K562 | Leukemia | - | 0.82 ± 0.07 |
| ABQ-3 | Jurkat | Leukemia | - | 1.51 ± 0.29 |
| ABQ-3 | MT-2 | Leukemia | - | 5.41 ± 0.95 |
Data sourced from a study on 1,4-quinone derivatives.[4]
Table 2: Binding Affinities of Quinones to Photosynthetic Reaction Centers
| Quinone | Binding Site | Kd (µM) |
| 1,4-Benzoquinone (BQ) | QA | ~80 |
| 1,4-Naphthoquinone (NQ) | QA | ~1 |
| 9,10-Anthraquinone (AQ) | QA | ~0.03 |
Data sourced from a study on non-native quinones in bacterial photosynthetic reaction centers.[5]
Experimental Protocols
1. Affinity Chromatography for Off-Target Identification
This protocol describes a general workflow for using affinity chromatography to identify protein binding partners of a small molecule like this compound.
Materials:
-
Immobilized this compound analog on a solid support (e.g., agarose beads).
-
Cell lysate from the biological system of interest.
-
Binding Buffer (e.g., PBS, pH 7.4).
-
Wash Buffer (e.g., Binding Buffer with 0.1% Tween-20).
-
Elution Buffer (e.g., high salt buffer, pH change, or a buffer containing a competing agent).
-
Collection tubes.
Procedure:
-
Column Preparation: Pack a chromatography column with the this compound-conjugated resin.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Apply the cell lysate to the column and allow it to flow through by gravity.
-
Incubation: Incubate the lysate with the resin for a specified time (e.g., 1-2 hours) at 4°C with gentle agitation to allow for binding.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using the Elution Buffer. Collect fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE followed by protein identification techniques such as mass spectrometry.
2. Chemoproteomics Workflow for Target Profiling
This protocol outlines a general chemoproteomics approach to identify the cellular targets of a reactive compound like this compound. This method often involves creating a probe version of the compound with a clickable handle (e.g., an alkyne group).
Materials:
-
Alkyne-modified this compound probe.
-
Cultured cells.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Click chemistry reagents (e.g., biotin-azide, copper (I) catalyst, ligand).
-
Streptavidin-coated beads.
-
Wash buffers.
-
Elution buffer (e.g., containing biotin or using denaturing conditions).
-
Mass spectrometer.
Procedure:
-
Cell Treatment: Treat cultured cells with the alkyne-modified this compound probe for a desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins from the total cell lysate.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the this compound probe.
Visualizations
Caption: Experimental workflow for investigating off-target effects.
Caption: Keap1-Nrf2 signaling pathway activation by quinones.
Caption: JNK signaling pathway activation by quinone-induced ROS.
References
- 1. conductscience.com [conductscience.com]
- 2. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity and activity of non-native quinones at the QB site of bacterial photosynthetic reaction centers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of NP-313 in physiological solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of NP-313 in physiological solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NSC-4264, is a potent antithrombotic agent.[1] Its primary mechanism of action involves the inhibition of platelet aggregation through the suppression of thromboxane A2 synthesis.[1] It also selectively inhibits SOCC-mediated Ca2+ efflux.[1]
Q2: What are the typical physiological solutions in which the stability of this compound should be assessed?
For oral drug candidates, stability is commonly evaluated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to mimic the conditions of the gastrointestinal tract.[2][3] For systemically available drugs, stability in plasma is crucial.
Q3: What are the main factors that can affect the stability of this compound during experiments?
Several factors can influence the stability of a compound like this compound:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.
-
Enzymes: The presence of enzymes in biological fluids like plasma can lead to metabolic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, which is a common pathway for quinone-containing compounds.[4]
Q4: What are the potential degradation pathways for this compound?
Given its 1,4-naphthoquinone core structure, this compound may be susceptible to the following degradation pathways:
-
Redox Cycling: Quinones can undergo one-electron reduction to form semiquinone radicals. These can react with molecular oxygen to regenerate the quinone and produce reactive oxygen species (ROS), which can lead to further degradation.[5]
-
Nucleophilic Addition: Quinones are Michael acceptors and can react with biological nucleophiles such as the thiol group of glutathione (GSH) or cysteine residues in proteins.[6] This can lead to the formation of adducts and a decrease in the concentration of the parent compound.
-
Hydrolysis: Depending on the stability of its other functional groups, this compound could be susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Guide
Issue 1: Rapid loss of this compound in plasma samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Add enzyme inhibitors (e.g., a broad-spectrum protease inhibitor cocktail) to the plasma before adding this compound. 2. Heat-inactivate the plasma (be cautious as this may alter other plasma components). 3. Compare stability in plasma versus a simple buffer at the same pH to isolate the effect of enzymes. |
| Oxidation | 1. Handle samples under an inert atmosphere (e.g., nitrogen or argon). 2. Add antioxidants (e.g., ascorbic acid, but be aware of potential interference with the assay) to the samples. |
| Adsorption to Labware | 1. Use low-adsorption plasticware (e.g., polypropylene or silanized glass). 2. Include a non-ionic surfactant (e.g., Tween 80) at a low concentration in the sample diluent. |
Issue 2: Inconsistent results in simulated gastric or intestinal fluid.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound | 1. Determine the solubility of this compound at the pH of the simulated fluid. 2. If solubility is low, consider adding a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect stability. Ensure the final concentration of the co-solvent is consistent across all samples. |
| Incomplete Dissolution of the Compound | 1. Ensure the stock solution of this compound is fully dissolved before spiking it into the physiological solution. 2. Vortex or sonicate the sample immediately after adding this compound to ensure complete mixing. |
| pH Shift During Experiment | 1. Measure the pH of the simulated fluid at the beginning and end of the incubation period. 2. Ensure the buffer capacity of the simulated fluid is sufficient to maintain a stable pH. |
Issue 3: Poor peak shape or resolution during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Co-elution with Matrix Components | 1. Optimize the mobile phase composition and gradient to improve separation. 2. Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
| Column Contamination | 1. Wash the column with a strong solvent to remove adsorbed matrix components. 2. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | 1. Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
Experimental Protocols
Protocol 1: Stability Assessment in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
-
Preparation of SGF and SIF:
-
SGF (pH 1.2): Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and add water to make up to 1 L.
-
SIF (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N NaOH or 0.2 N HCl and add water to make up to 1 L.[7]
-
-
Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed SGF and SIF to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the samples at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes for SGF; 0, 1, 2, 4, and 6 hours for SIF).
-
-
Sample Analysis:
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Protocol 2: Stability Assessment in Human Plasma
-
Plasma Preparation:
-
Thaw frozen human plasma at room temperature.
-
Centrifuge the plasma to remove any cryoprecipitates.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike a stock solution of this compound into the plasma to a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
-
Sample Preparation for Analysis:
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using a calibration curve.
-
Calculate the percentage of this compound remaining and determine the degradation rate.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Simulated Physiological Fluids
| Time Point | % Remaining in SGF (pH 1.2) | % Remaining in SIF (pH 6.8) |
| 0 min | 100.0 | 100.0 |
| 30 min | 98.5 | 99.1 |
| 60 min | 96.2 | 98.2 |
| 120 min | 93.1 | 96.5 |
Table 2: Hypothetical Stability of this compound in Human Plasma
| Time Point | % Remaining in Human Plasma |
| 0 min | 100.0 |
| 30 min | 85.3 |
| 60 min | 72.1 |
| 120 min | 51.8 |
| 240 min | 28.9 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Improving the protocol for in vivo administration of NP-313
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo administration of NP-313.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NSC-4264) is a potent antithrombotic agent. Its mechanism involves the dual inhibition of thromboxane A2 (TXA2) synthesis and store-operated calcium entry (SOCC)-mediated Ca2+ influx in platelets. This dual action effectively blocks platelet aggregation and activation.
Q2: What is the recommended route of administration for this compound in mice?
A2: The recommended route of administration for studying the antithrombotic effects of this compound in mice is intravenous (i.v.) injection.
Q3: What is the effective dose range of this compound in mice?
A3: Based on published studies, the effective intravenous dose range for this compound in male ICR mice is 4-16 µg/g of body weight. This dosage has been shown to significantly prolong occlusion and bleeding time, as well as inhibit collagen-induced platelet aggregation.
Q4: How should I prepare an this compound solution for in vivo administration?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared in DMSO, and sonication is recommended to ensure complete dissolution. For intravenous injection, this stock solution must be further diluted in a sterile, physiologically compatible vehicle to minimize DMSO toxicity. A recommended final injection solution should contain a low percentage of DMSO (ideally ≤10%).
Recommended In Vivo Administration Protocol
This protocol is a recommendation based on standard practices for intravenous administration of DMSO-solubilized compounds in mice and the methodologies described in the literature for this compound and similar compounds.
Materials
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, pyrogen-free 0.9% saline
-
Sterile, single-use syringes (e.g., 1 mL) with fine-gauge needles (e.g., 27-30 gauge)
-
Animal restrainer for mice
-
Heat lamp or warming pad
Methodology
-
Preparation of this compound Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Sonicate the stock solution for 10-15 minutes to ensure complete dissolution.
-
-
Preparation of Injection Solution:
-
On the day of the experiment, dilute the this compound stock solution with sterile 0.9% saline to the final desired concentration for injection.
-
Crucially, ensure the final concentration of DMSO in the injection solution is as low as possible, ideally not exceeding 10% (v/v), to avoid toxicity. For example, to achieve a 10% DMSO solution, mix 1 part of the DMSO stock with 9 parts of sterile saline.
-
Vortex the final solution gently to ensure homogeneity. Visually inspect for any precipitation.
-
-
Animal Preparation:
-
Acclimatize the mice to the laboratory environment.
-
To facilitate injection, warm the mouse's tail using a heat lamp or a warming pad for a few minutes to induce vasodilation of the tail veins. Be careful not to cause thermal injury.
-
Place the mouse in a suitable restrainer to secure it and expose the tail.
-
-
Intravenous Administration:
-
Clean the tail with an alcohol swab to sterilize the injection site and improve vein visibility.
-
Using a new sterile syringe and needle, draw up the appropriate volume of the this compound injection solution. Ensure there are no air bubbles in the syringe.
-
Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and continue to monitor for any signs of distress or toxicity.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 60 mg/mL (240.34 mM) | Sonication is recommended for complete dissolution. |
Table 2: Recommended Dosing for this compound in Mice
| Parameter | Recommendation |
| Route of Administration | Intravenous (i.v.) |
| Animal Model | Male ICR mice |
| Effective Dose Range | 4 - 16 µg/g body weight |
| Injection Volume | 5 - 10 µL/g body weight |
| Vehicle Composition | ≤10% DMSO in 0.9% sterile saline |
Troubleshooting Guide
Issue 1: Precipitation of this compound in the injection solution.
-
Question: My this compound solution appears cloudy or has visible precipitate after dilution with saline. What should I do?
-
Answer:
-
Cause: The aqueous saline is reducing the solubility of the DMSO-dissolved this compound, causing it to precipitate.
-
Solution 1: Increase DMSO concentration (with caution). You can try slightly increasing the final DMSO concentration, but it is critical to stay within a non-toxic range (generally below 10% for i.v. injections). Always run a vehicle-only control group to account for any effects of the DMSO.
-
Solution 2: Use a co-solvent. Consider using a vehicle that includes other solubilizing agents. A common formulation is a mixture of DMSO, PEG 400 (polyethylene glycol 400), and saline. A suggested starting point could be 10% DMSO, 40% PEG 400, and 50% saline. You must test the tolerability of this vehicle in a control group.
-
Solution 3: Prepare fresh and use immediately. Do not store the diluted injection solution. Prepare it immediately before administration to minimize the time for precipitation to occur.
-
Solution 4: Filter the solution. If micro-precipitates are a concern, you can filter the final solution through a sterile 0.22 µm syringe filter. However, this may reduce the final concentration of your compound if significant precipitation has occurred.
-
Issue 2: Difficulty with intravenous injection into the mouse tail vein.
-
Question: I am having trouble successfully injecting into the tail vein. What can I do to improve my technique?
-
Answer:
-
Cause: The tail veins of mice are small and can be difficult to visualize and access.
-
Solution 1: Proper vasodilation. Ensure the tail is adequately warmed. This is a critical step that makes the veins more prominent.
-
Solution 2: Use a smaller gauge needle. A 29 or 30-gauge needle will cause less trauma to the vein and may be easier to insert.
-
Solution 3: Proper restraint. The mouse must be securely restrained to prevent movement during the injection.
-
Solution 4: Good lighting and magnification. Perform the procedure under a bright light. A magnifying lamp can also be very helpful.
-
Solution 5: Start distally. Begin your injection attempts at the distal (far) end of the tail. If an attempt fails, you can move to a more proximal site on the same vein.
-
Issue 3: Adverse reactions in mice post-injection.
-
Question: My mice are showing signs of distress (e.g., lethargy, rapid breathing, seizures) after this compound injection. What could be the cause?
-
Answer:
-
Cause 1: DMSO toxicity. The concentration of DMSO in your injection solution may be too high, or the injection rate may be too fast.
-
Solution 1: Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility. Inject the solution slowly over 15-30 seconds. Always include a vehicle control group to differentiate between compound toxicity and vehicle effects.
-
Cause 2: Compound toxicity. The dose of this compound may be too high for the specific mouse strain or experimental conditions.
-
Solution 2: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain. Start with the lower end of the effective dose range (4 µg/g) and escalate.
-
Cause 3: Hemolysis. The formulation may be causing red blood cell lysis.
-
Solution 3: Ensure your final injection solution is as close to isotonic as possible. Diluting with 0.9% saline is standard practice to achieve this.
-
Visualizations
Caption: this compound signaling pathway in platelets.
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Troubleshooting decision tree for this compound administration.
Technical Support Center: In Vitro Studies of Novel Antiplatelet Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel antiplatelet agents in vitro.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro antiplatelet drug studies, focusing on two primary methodologies: Light Transmission Aggregometry (LTA) and Flow Cytometry.
Light Transmission Aggregometry (LTA) Troubleshooting
Question: Why am I observing low or no platelet aggregation in my control samples?
Answer: This is a common issue that can stem from several pre-analytical, analytical, or reagent-related factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Pre-Analytical Issues | |
| Improper Blood Collection | Ensure minimal venous occlusion during venipuncture.[1] The first few milliliters of blood should be discarded. Use a 21-gauge or larger needle to prevent shear stress-induced platelet activation.[2] |
| Incorrect Anticoagulant | Use 3.2% sodium citrate.[1][3] Ensure the correct 9:1 blood-to-anticoagulant ratio. |
| Sample Storage and Handling | Process whole blood within 4 hours of collection.[1][2] Store and transport samples at room temperature; cooling can activate platelets.[1][4] Allow blood to rest for up to 30 minutes before centrifugation.[5] |
| Platelet-Rich Plasma (PRP) Preparation | |
| Incorrect Centrifugation | Centrifuge at 150-200g for 10-15 minutes at 20°C to obtain PRP.[1] Higher speeds will pellet the platelets. |
| Platelet Count | Optimal platelet count in PRP is 150-600 x 10⁹/L.[4] Very low counts will result in reduced aggregation. |
| Analytical Issues | |
| Incorrect Temperature | LTA should be performed at 37°C.[1][6] |
| Inadequate Stirring | Platelets must be continuously stirred at approximately 1200 rpm during the assay to facilitate contact.[7] No stirring will lead to no aggregation.[1] |
| Instrument Calibration | Ensure the aggregometer is properly calibrated with platelet-poor plasma (PPP) for 100% transmission and PRP for 0% transmission.[8] |
| Reagent Issues | |
| Agonist Concentration | Use appropriate agonist concentrations. Sub-optimal concentrations will lead to a reduced response. See the agonist concentration reference table below. |
| Agonist Preparation and Storage | Prepare agonists according to the manufacturer's instructions and store them at the correct temperature to maintain activity. |
Question: My aggregation curves are showing a biphasic response for some agonists. What does this mean?
Answer: A biphasic aggregation curve, often seen with weak agonists like ADP and epinephrine, represents two waves of aggregation.[1] The initial, reversible primary wave is due to the direct action of the agonist. The secondary wave is the result of the release of endogenous agonists like ADP and thromboxane A2 (TxA2) from the platelet granules, leading to a more robust and irreversible aggregation.[1] The absence of a secondary wave can indicate a defect in platelet secretion or the effect of an inhibitory compound.
Flow Cytometry Troubleshooting
Question: I am seeing high background fluorescence or non-specific staining in my platelet flow cytometry experiment.
Answer: High background can obscure true positive signals. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | |
| Platelet Activation During Preparation | Handle samples gently to avoid mechanical activation.[9] Consider using whole blood staining protocols to minimize manipulation.[9][10] If washing platelets, allow them to rest for at least 2 hours.[10] |
| Inadequate Washing | Include additional washing steps to remove excess, unbound antibodies.[11] |
| Staining Protocol | |
| Fc Receptor Binding | Block Fc receptors on platelets using Fc blockers, BSA, or FBS before adding your primary antibody.[11] |
| Antibody Concentration | Titrate your antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.[11] |
| Inappropriate Antibody Clone/Isotype | Ensure the antibody is validated for flow cytometry and specific to the target antigen. Use an isotype control to assess non-specific binding.[11] |
| Instrument Settings | |
| Incorrect Gating Strategy | Set a proper gate on the platelet population based on forward and side scatter characteristics, or by using a platelet-specific marker like CD41 or CD61.[9][12] |
| High Photomultiplier Tube (PMT) Voltages | Optimize PMT settings to ensure the negative population is on scale and to reduce background noise. |
Question: Why are my results for platelet activation markers (e.g., P-selectin, activated GPIIb/IIIa) inconsistent between experiments?
Answer: Inconsistent results in platelet activation studies are often due to pre-analytical variability and subtle differences in experimental execution.
| Potential Cause | Troubleshooting Steps |
| Donor Variability | Platelet reactivity can vary significantly between individuals. It is advisable to use platelets from the same donor for comparative experiments or to pool data from multiple donors to account for this variability. |
| Pre-Analytical Variables | Factors such as the donor's diet, caffeine intake, and medications (e.g., aspirin, NSAIDs) can influence platelet function.[4] It is important to have a standardized protocol for donor screening and blood collection. |
| Time Delay | Perform experiments as quickly as possible after blood collection, as platelet reactivity can change over time.[10] |
| Agonist Stimulation | Ensure consistent agonist concentration, incubation time, and temperature across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended agonist concentrations for LTA?
A1: The optimal agonist concentration can vary depending on the specific research question and the source of the platelets. However, the following table provides commonly used concentration ranges for various agonists.[13][14]
| Agonist | Typical Concentration Range | Mechanism of Action |
| ADP (Adenosine Diphosphate) | 2 - 20 µM | Activates P2Y1 and P2Y12 receptors.[1][15] |
| Collagen | 1 - 20 µg/mL | Binds to GPVI and α2β1 integrin receptors.[15] |
| Arachidonic Acid (AA) | 0.5 - 1.5 mM | Converted to Thromboxane A2 (TxA2). |
| Epinephrine | 5 - 10 µM | Acts on α2A-adrenergic receptors. |
| Ristocetin | 1.25 - 1.5 mg/mL | Induces von Willebrand Factor (vWF) binding to GPIb.[1] |
| Thrombin Receptor Activating Peptide (TRAP) | 1 - 20 µM | Activates PAR1 and PAR4 receptors.[13][15] |
| U46619 (TxA2 analogue) | 2.8 - 28 µM | Activates the thromboxane receptor.[13] |
Q2: What is the difference between using platelet-rich plasma (PRP) and whole blood for in vitro antiplatelet studies?
A2: The choice between PRP and whole blood depends on the specific aims of the study. PRP allows for the isolated study of platelet function without the influence of other blood cells. However, preparing PRP involves centrifugation, which can lead to partial platelet activation.[1] Whole blood assays are considered more physiological as they maintain the interactions between platelets, red blood cells, and leukocytes. Flow cytometry is particularly well-suited for whole blood analysis.[10]
Q3: How can I study the effect of a novel P2Y12 inhibitor in vitro?
A3: To study a P2Y12 inhibitor, you can use LTA or flow cytometry with ADP as the agonist. The P2Y12 receptor is a key target for ADP-mediated platelet activation.[1] By pre-incubating platelets with your novel inhibitor and then stimulating with ADP, you can assess the degree of inhibition by measuring the reduction in aggregation (LTA) or the decrease in the expression of activation markers like activated GPIIb/IIIa (PAC-1 binding) and P-selectin (CD62P) (flow cytometry). The VerifyNow P2Y12 assay is a commercially available point-of-care test that specifically measures P2Y12-mediated platelet aggregation.[16][17]
Q4: What are the key signaling pathways involved in platelet activation that I should be aware of when studying novel antiplatelet agents?
A4: Understanding the major signaling pathways is crucial for interpreting your results and understanding the mechanism of action of your novel agent. Key pathways include those initiated by agonists like collagen, ADP, and thrombin, which lead to an increase in intracellular calcium, activation of protein kinase C, and ultimately the conformational activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[15][18]
Experimental Protocols
Light Transmission Aggregometry (LTA) Protocol
-
Blood Collection and PRP Preparation:
-
Draw whole blood into a tube containing 3.2% sodium citrate (9:1 ratio).[1]
-
Allow the blood to rest at room temperature for 30 minutes.[5]
-
Centrifuge the blood at 150-200g for 15 minutes at room temperature to obtain PRP.[1]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000g for 15 minutes) to obtain platelet-poor plasma (PPP).[1]
-
-
LTA Assay:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[8]
-
Add a stir bar to a cuvette containing a specific volume of PRP (e.g., 450 µL).
-
Place the cuvette in the aggregometer and start stirring (e.g., 1200 rpm).[7]
-
After a baseline is established, add the agonist or the novel antiplatelet agent followed by the agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Flow Cytometry Protocol for Platelet Activation Markers
-
Sample Preparation (Whole Blood):
-
Collect blood in a tube containing an appropriate anticoagulant (e.g., sodium citrate or heparin).
-
Dilute the whole blood in a suitable buffer (e.g., HEPES-buffered saline).
-
-
Staining:
-
Add fluorescently labeled antibodies against platelet markers (e.g., CD41 or CD61) and activation markers (e.g., CD62P for P-selectin and PAC-1 for activated GPIIb/IIIa) to the diluted blood.[19]
-
Incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes).
-
In a separate tube for the positive control, add a known agonist (e.g., ADP or TRAP) before adding the antibodies.
-
For testing a novel inhibitor, pre-incubate the blood with the compound before adding the agonist and antibodies.
-
-
Fixation and Acquisition:
-
Fix the samples with a formaldehyde-based fixative.[20]
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the platelet population based on their forward and side scatter properties and/or positive staining for a pan-platelet marker (CD41/CD61).[12]
-
Analyze the expression of activation markers on the gated platelet population.
-
Visualizations
Caption: Key signaling pathways in platelet activation.
Caption: Experimental workflow for Light Transmission Aggregometry.
Caption: Logical workflow for troubleshooting in vitro antiplatelet assays.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Detection of Platelets in Whole Blood Using the Attune NxT Flow Cytometer | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Test Guide | Health New Zealand | Te Whatu Ora Waikato Laboratory Website [lab.waikatodhb.health.nz]
- 17. resusnation.com [resusnation.com]
- 18. researchgate.net [researchgate.net]
- 19. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
Technical Support Center: In Vivo Thrombosis Models for NP-313 Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability when using in vivo thrombosis models for testing NP-313, a potent antithrombotic agent.[1] this compound inhibits platelet aggregation and activation by targeting thromboxane A2 synthesis and store-operated calcium entry (SOCC-mediated Ca2+ efflux).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo thrombosis models used for evaluating antithrombotic agents like this compound?
A1: The most commonly used models are the Ferric Chloride (FeCl3)-induced arterial thrombosis model and the Rose Bengal photothrombotic model.[2][3] These models are favored for their relative simplicity, high reproducibility (when standardized), and sensitivity to both anticoagulant and antiplatelet therapies.[3] Other models include those based on mechanical injury or venous stasis.[2][4][5]
Q2: What is the mechanism of action for this compound that we should consider when selecting a model?
A2: this compound is a potent antithrombotic agent that inhibits platelet aggregation and activation. It functions by inhibiting thromboxane A2 synthesis and selectively inhibiting SOCC-mediated Ca2+ efflux.[1] Therefore, models that are sensitive to platelet function are highly relevant for testing this compound.
Q3: Why is there so much variability in my in vivo thrombosis model results?
A3: Variability in in vivo thrombosis models often stems from a lack of protocol standardization.[2][3] Key factors contributing to variability include the concentration and application time of the inducing agent (e.g., Ferric Chloride), the strain and sex of the animal model, and differences in surgical technique and equipment.[3] For photothrombosis models, variability can be introduced through inconsistencies in the dye concentration, injection method, illumination time, and laser power.[6][7][8]
Q4: Are there alternatives to in vivo models for studying thrombosis?
A4: Yes, in vitro models, such as flow chamber-based thrombosis models and microfluidic devices, are available.[4][9][10] These can be useful for studying specific aspects of thrombus formation under controlled conditions and can complement in vivo studies.[4][11]
Troubleshooting Guides
Ferric Chloride-Induced Thrombosis Model
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or absent thrombus formation | - FeCl3 concentration is too low.- Application time is too short.- Inadequate exposure of the vessel to the FeCl3-saturated filter paper.- Animal strain is less susceptible. | - Increase the FeCl3 concentration in a stepwise manner. Studies have shown a dose-dependent effect of FeCl3 on thrombus formation.[3]- Increase the application time. A 10-minute application of 50% FeCl3 has been shown to be effective in rats.[12][13]- Ensure the filter paper is fully saturated and makes direct, consistent contact with the artery.- Be consistent with the animal strain and supplier. |
| High variability in time to occlusion | - Inconsistent application of FeCl3.- Variation in the size of the filter paper.- Differences in blood flow due to surgical manipulation.- Subjective determination of occlusion. | - Use a consistent size and shape of filter paper for FeCl3 application.- Minimize manipulation of the artery during surgery to maintain consistent blood flow.- Use a Doppler flow probe for objective and continuous monitoring of blood flow and define occlusion as the cessation of blood flow for a specific duration (e.g., 30 seconds).[14] |
| Premature reperfusion or unstable thrombi | - FeCl3 concentration is too low, leading to spontaneous thrombolysis. | - Higher concentrations of FeCl3 (e.g., 50-60%) have been shown to produce more stable thrombi compared to lower concentrations (30-40%).[13] |
Rose Bengal Photothrombotic Model
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent infarct volume | - Inconsistent Rose Bengal dye concentration or injection volume.- Variation in the time between dye injection and light illumination.- Fluctuations in laser power or illumination duration.- Animal's body temperature is not maintained. | - Prepare a fresh solution of Rose Bengal for each experiment and inject a consistent volume based on the animal's body weight.[8][15]- Standardize the time between injection and illumination (e.g., 5 minutes).[7][15]- Ensure the laser output is stable and the illumination time is precisely controlled.- Maintain the animal's body temperature at 37°C throughout the procedure.[6] |
| No or minimal thrombus formation | - Inadequate injection of Rose Bengal into the bloodstream.- Insufficient laser power or illumination time.- Incorrect wavelength of light used for activation. | - Confirm successful intravenous injection by observing the dye in the vasculature.[8][16]- Increase the laser power or illumination duration.[8]- Use a laser with a wavelength appropriate for Rose Bengal excitation (e.g., 561 nm).[6] |
| High mortality rate | - Anesthesia complications.- Excessive surgical trauma. | - Closely monitor the animal's vital signs during anesthesia.- Refine the surgical technique to be as minimally invasive as possible.[7] |
Data Presentation: Impact of FeCl3 Concentration on Thrombosis
The following table summarizes the concentration-dependent effect of Ferric Chloride on key thrombosis parameters in a mouse carotid artery model.
| FeCl3 Concentration | Incidence of Occlusion | Time to Occlusion (minutes) | Average Blood Flow Reduction |
| 2.5% | Low | Variable | 27%[14] |
| 2.8% | Moderate | Variable | 53%[14] |
| 3.0% | High | Variable | 66%[14] |
| 3.5% | Consistent | 11.4 ± 4.15[14] | 71%[14] |
| 10% | Dose-dependent | Faster with higher concentration | Increased with higher concentration[3] |
| 20% | Dose-dependent | Faster with higher concentration | Increased with higher concentration[3] |
| 30% | Unstable thrombi with autolysis | - | -[13] |
| 40% | Unstable thrombi with autolysis | - | -[13] |
| 50% | Stable thrombi | - | -[13] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)
-
Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Make a midline cervical incision to expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Vessel Injury: Apply a filter paper saturated with a standardized concentration of FeCl3 solution (e.g., 3.5% for 3 minutes or 50% for 10 minutes) to the adventitial surface of the carotid artery.[13][14]
-
Thrombus Formation Monitoring: Continuously monitor blood flow using the Doppler probe. Time to occlusion is defined as the time from FeCl3 application to the cessation of blood flow for a defined period (e.g., 30 seconds).[14]
-
Data Collection: Record the time to occlusion and monitor for any spontaneous reperfusion.
Rose Bengal Photothrombotic Model (Mouse)
-
Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame. Expose the skull by making a midline incision.
-
Dye Injection: Inject Rose Bengal solution (e.g., 10 mg/mL) intraperitoneally or intravenously at a dose adjusted for the animal's body weight (e.g., 10 µL/g).[6][7][15]
-
Photoactivation: After a standardized diffusion time (e.g., 5 minutes), illuminate the target cortical area through the intact skull with a cold light source or laser of the appropriate wavelength (e.g., 561 nm) for a fixed duration (e.g., 15-20 minutes).[6][7][15]
-
Post-Procedure: Suture the incision and allow the animal to recover.
-
Infarct Analysis: At a predetermined time point (e.g., 24 hours), euthanize the animal and perform histological analysis (e.g., with cresyl violet staining) to determine the infarct volume.[6]
Visualizations
Caption: Ferric Chloride-induced thrombosis experimental workflow.
Caption: Rose Bengal photothrombosis experimental workflow.
Caption: this compound mechanism of action on platelet activation pathway.
References
- 1. tebubio.com [tebubio.com]
- 2. Towards standardization of in vivo thrombosis studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis [jove.com]
- 7. Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rose Bengal Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioengineered in vitro models of thrombosis: methods and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cordynamics.com [cordynamics.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: Rose Bengal Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke [jove.com]
NP-313 interference with common laboratory assay reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential interference of NP-313 with common laboratory assays. As a potent antithrombotic agent that inhibits thromboxane A2 synthesis and selectively blocks store-operated Ca2+ entry (SOCC), this compound may impact the results of various experimental procedures. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a potent antithrombotic compound. Its primary mechanisms of action are the inhibition of thromboxane A2 (TXA2) synthesis and the selective inhibition of store-operated calcium channel (SOCC)-mediated Ca2+ efflux. These actions lead to the inhibition of platelet aggregation and activation.
Q2: Can this compound interfere with my laboratory assays?
While direct studies on this compound interference are limited, its known mechanisms of action suggest a potential for interference in several common laboratory assays, particularly those involving platelet function, calcium signaling, and certain immunoassays. This guide provides troubleshooting advice based on these potential interferences.
Q3: What are the solubility properties of this compound?
This compound is soluble in DMSO. It is important to consider the final concentration of DMSO in your assay, as high concentrations can have independent effects on cells and assay components.
Troubleshooting Guides
Category 1: Platelet Aggregation Assays
Issue: Unexpected inhibition or potentiation of platelet aggregation in the presence of this compound.
Potential Cause: this compound is a known inhibitor of platelet aggregation through its action on thromboxane A2 synthesis.[1][2][3][4][5] The extent of inhibition will depend on the agonist used and the concentration of this compound.
Troubleshooting Steps:
-
Confirm Agonist Pathway: Ensure the platelet aggregation agonist you are using acts through a pathway that is dependent on or influenced by thromboxane A2. Agonists like arachidonic acid and lower concentrations of collagen are highly dependent on TXA2 synthesis.
-
Dose-Response Curve: Perform a dose-response curve for this compound to determine its IC50 in your specific assay setup. This will help in understanding the concentration-dependent effects.
-
Alternative Agonists: Use agonists that act independently of the TXA2 pathway, such as high concentrations of thrombin or ADP, to confirm baseline platelet function in the presence of this compound.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration as used for this compound to rule out any effects of the solvent on platelet aggregation.
Data Summary: Expected Effects of this compound on Platelet Aggregation
| Agonist | Expected Effect of this compound | Rationale |
| Arachidonic Acid | Strong Inhibition | Directly converted to TXA2, which is blocked by this compound. |
| Collagen (low conc.) | Significant Inhibition | Aggregation is largely dependent on TXA2-mediated platelet activation. |
| Collagen (high conc.) | Partial or No Inhibition | At high concentrations, collagen can activate platelets through TXA2-independent pathways. |
| ADP | Partial Inhibition | ADP-induced aggregation has both TXA2-dependent and -independent components. |
| Thrombin | Minimal to No Inhibition | Thrombin is a potent agonist that can activate platelets through multiple pathways, largely independent of TXA2. |
| Ristocetin | No Inhibition | Ristocetin-induced agglutination is dependent on the von Willebrand factor and GPIb, not TXA2.[6] |
Category 2: Intracellular Calcium Assays
Issue: Altered intracellular calcium levels or kinetics in cells treated with this compound.
Potential Cause: this compound is a selective inhibitor of store-operated calcium channels (SOCCs). Therefore, it is expected to block the influx of extracellular calcium following the depletion of intracellular calcium stores.[7][8][9][10]
Troubleshooting Steps:
-
Validate SOCC Activation: Confirm that your experimental conditions effectively induce store depletion and subsequent SOCC activation. Thapsigargin, a SERCA pump inhibitor, is commonly used for this purpose.
-
Use Appropriate Controls:
-
Positive Control: A known activator of calcium influx (e.g., ionomycin) should be used to confirm that the cells are responsive.
-
Negative Control: A known SOCC inhibitor (e.g., 2-APB) can be used as a comparator for the effects of this compound.
-
-
Check for Autofluorescence: Some compounds can exhibit intrinsic fluorescence, which may interfere with fluorescent calcium indicators like Fura-2 or Indo-1.[11] Run a control with this compound alone (without cells or dye) to check for any background fluorescence at the excitation and emission wavelengths used in your assay.
-
Consider Assay Endpoint: this compound's effect will be most pronounced on the sustained phase of calcium influx that follows store depletion, rather than the initial release of calcium from intracellular stores.
Data Summary: Expected Effects of this compound on Intracellular Calcium Dynamics
| Parameter | Expected Effect of this compound | Rationale |
| Basal Intracellular Ca2+ | No significant change | This compound primarily targets store-operated channels, which are activated upon store depletion. |
| Agonist-induced Ca2+ release from ER/SR | No direct effect | The initial release of calcium from internal stores should be unaffected. |
| Store-operated Ca2+ entry (SOCE) | Inhibition | This is the primary target of this compound's calcium-related activity. |
Category 3: Immunoassays (ELISA, Western Blot)
Issue: Unexpected changes in the quantification of analytes, particularly prostaglandins or signaling proteins downstream of calcium signaling.
Potential Cause:
-
Alteration of Prostanoid Profile: As a thromboxane A2 synthase inhibitor, this compound may lead to a shunting of the arachidonic acid cascade towards the production of other prostaglandins (e.g., PGD2, PGE2).[1][4] This could lead to apparently altered levels if the immunoassay has any cross-reactivity with these other prostanoids.
-
Downstream Effects of Calcium Inhibition: By inhibiting SOCC-mediated calcium entry, this compound can affect various calcium-dependent signaling pathways. This could lead to changes in the expression or phosphorylation status of downstream proteins, which might be the target of your immunoassay.
Troubleshooting Steps:
-
Check Antibody Specificity: Review the cross-reactivity data for the antibodies used in your immunoassay to see if they might recognize other prostaglandins.
-
Use a Different Detection Method: If possible, confirm your immunoassay results with an alternative method that has a different detection principle, such as mass spectrometry for prostanoid analysis.
-
Consider Upstream and Downstream Targets: When investigating signaling pathways, assess the effect of this compound on multiple points in the pathway to confirm that the observed changes are consistent with its mechanism of action.
-
Control for Non-Specific Binding: High concentrations of any small molecule, including this compound, have the potential for non-specific binding to assay components. Ensure adequate blocking steps are included in your protocol.
Category 4: Cell Viability and Cytotoxicity Assays
Issue: Discrepancies in cell viability or cytotoxicity results in the presence of this compound.
Potential Cause: The method of assessing cell viability can be influenced by the compound. For example, assays that rely on metabolic activity (e.g., MTT, XTT) could be affected if this compound alters cellular metabolism.
Troubleshooting Steps:
-
Use Multiple Viability Assays: Compare results from assays with different principles, such as a metabolic assay (e.g., MTT), a membrane integrity assay (e.g., trypan blue or LDH release), and an ATP-based assay (e.g., CellTiter-Glo®).[12][13]
-
Confirm Lack of Direct Chemical Interference: Run the assay in a cell-free system with this compound to ensure it does not directly react with the assay reagents (e.g., reducing MTT tetrazolium salt).
-
Time-Course Experiment: Perform a time-course experiment to understand the kinetics of any cytotoxic or cytostatic effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes a method for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution in DMSO.
-
Platelet agonists (e.g., arachidonic acid, collagen, ADP).
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Add this compound at various final concentrations (and a vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist to the PRP and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC50 of this compound for each agonist.
-
Protocol 2: Measurement of Intracellular Calcium using Fura-2
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound using the fluorescent dye Fura-2 AM.[14][15]
Materials:
-
Adherent or suspension cells.
-
Fura-2 AM stock solution in DMSO.
-
Pluronic F-127 (for aiding dye loading).
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.
-
This compound stock solution in DMSO.
-
Agonist to induce calcium release (e.g., thapsigargin, ATP).
-
Ionomycin and EGTA for calibration.
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with Ca2+.
-
Remove the culture medium, wash cells with HBSS, and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing and Compound Incubation:
-
Wash the cells twice with HBSS with Ca2+ to remove extracellular dye.
-
Add HBSS with Ca2+ containing this compound at the desired concentration (and a vehicle control) and incubate for 10-15 minutes.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio (340/380 nm excitation) for a few cycles.
-
Inject the agonist and continue to measure the fluorescence ratio over time to monitor the calcium response.
-
-
Calibration (Optional):
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin). These values can be used to calculate the absolute intracellular calcium concentration.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. Pharmacological manipulation of the thromboxane pathway in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacology of Store-operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of NP-313: A Comparative Guide for Antithrombotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of NP-313, a novel antithrombotic agent, with other established alternatives. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is an investigational antithrombotic agent that has demonstrated efficacy in preclinical in vivo models. Its unique mechanism of action, targeting both thromboxane A2 synthesis and calcium influx, suggests a potent antiplatelet effect.[1][2] In a comparative study, this compound was shown to be more effective than aspirin in preventing thrombosis in a murine model, with the significant advantage of not increasing bleeding time at effective antithrombotic doses.[1] This guide will delve into the experimental data supporting these findings and provide a comparative overview of this compound against a panel of commonly used antithrombotic drugs.
Comparative Performance of Antithrombotic Agents
The following tables summarize the in vivo efficacy and bleeding risk of this compound and other widely used antithrombotic agents. It is important to note that the experimental models and conditions may vary between studies, warranting caution in direct comparisons.
| Agent | Class | Mechanism of Action | In Vivo Efficacy (Thrombosis Model) | Bleeding Time (Safety Assay) |
| This compound | Naphthoquinone Derivative | Dual inhibitor of thromboxane A2 synthesis and store-operated Ca2+ entry.[1][2] | Dose-dependent inhibition of thrombus formation. In a fluorescein-induced mesenteric venule thrombosis model in mice, this compound (4 and 8 µg/g, i.v.) significantly prolonged the time to occlusion (TTO) compared to vehicle. At 8 µg/g, the TTO was approximately 2.5 times longer than the control group.[1] | No significant increase at effective doses. At antithrombotic doses of 4 and 8 µg/g (i.v.), this compound did not significantly prolong tail bleeding time in mice compared to the vehicle. A slight increase was observed at a higher dose of 16 µg/g.[1] |
| Aspirin | NSAID, Antiplatelet | Irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking thromboxane A2 synthesis. | Inhibition of thrombus formation. In the same fluorescein-induced thrombosis model, a high dose of aspirin (200 µg/g, i.v.) was required to achieve a significant antithrombotic effect.[1] | Marked prolongation. At an effective antithrombotic dose of 200 µg/g (i.v.), aspirin caused a significant prolongation of tail bleeding time in mice.[1] |
| Clopidogrel | P2Y12 Inhibitor | Irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, preventing platelet activation and aggregation. | Inhibition of arterial and venous thrombosis. In various animal models, clopidogrel has been shown to reduce both platelet and fibrin accumulation in thrombi, with a more pronounced effect in arterial thrombosis. | Dose-dependent increase. Clopidogrel has been shown to induce a dose-dependent increase in bleeding time in animal models. |
| Warfarin | Vitamin K Antagonist | Inhibits vitamin K epoxide reductase, leading to the depletion of active vitamin K-dependent clotting factors (II, VII, IX, and X). | Effective in preventing venous and arterial thrombosis. In rat models of chemical-injury-induced arterial thrombosis, warfarin demonstrated a dose-dependent antithrombotic effect. | Dose-dependent increase. Warfarin treatment is associated with a dose-dependent increase in bleeding risk. |
| Rivaroxaban | Direct Factor Xa Inhibitor | Directly inhibits Factor Xa, a key enzyme in the coagulation cascade, thereby reducing thrombin generation. | Effective in preventing venous and arterial thrombosis. In rat models of deep vein thrombosis, rivaroxaban has been shown to attenuate thrombus formation. | Increased bleeding risk. Like other anticoagulants, rivaroxaban is associated with an increased risk of bleeding. |
| Dabigatran | Direct Thrombin Inhibitor | Directly and reversibly inhibits thrombin, the final enzyme in the coagulation cascade. | Effective in preventing venous and arterial thrombosis. In vitro studies have shown dabigatran to be as effective as heparin in preventing thrombus formation on mechanical heart valves. | Dose-dependent increase in bleeding. Clinical and preclinical data indicate a dose-dependent increase in the risk of bleeding with dabigatran. |
| Apixaban | Direct Factor Xa Inhibitor | Directly and selectively inhibits Factor Xa, preventing the conversion of prothrombin to thrombin. | Effective in preventing venous and arterial thrombosis. In patients with thrombotic antiphospholipid syndrome, apixaban has been compared to warfarin for preventing recurrent thrombosis. | Lower risk of major bleeding compared to warfarin in some clinical settings. |
Experimental Protocols
In Vivo Thrombosis Model: Fluorescein Sodium-Induced Photochemical Injury in Mouse Mesenteric Venules
This model is utilized to assess the antithrombotic efficacy of a test compound by inducing the formation of a thrombus in a mesenteric venule through photochemical injury.
-
Animal Model: Male ICR mice are typically used.
-
Procedure:
-
Mice are anesthetized.
-
The mesentery is exteriorized and a venule of a specific diameter (e.g., 30-40 µm) is selected for observation under a microscope.
-
Fluorescein sodium (e.g., 12.5 mg/kg) is administered intravenously.
-
The selected venule is irradiated with light of a specific wavelength (e.g., >520 nm) to induce endothelial injury and subsequent thrombus formation.
-
The test compound (e.g., this compound, aspirin, or vehicle) is administered intravenously prior to irradiation.
-
The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the start of irradiation to the complete cessation of blood flow due to thrombus formation.[1]
-
Bleeding Time Assay: Mouse Tail Transection Model
This assay evaluates the potential bleeding risk of an antithrombotic agent by measuring the time it takes for bleeding to stop after a standardized tail injury.
-
Animal Model: Male ICR mice are commonly used.
-
Procedure:
-
The test compound (e.g., this compound, aspirin, or vehicle) is administered intravenously.
-
After a set period (e.g., 5 minutes), the distal portion of the tail (e.g., 3 mm) is transected with a sharp blade.
-
The tail is immediately immersed in warm saline (37°C).
-
The bleeding time is recorded as the duration from the tail transection until the cessation of bleeding for a defined period (e.g., 30 seconds). A cutoff time is usually set to avoid excessive blood loss.[1]
-
Signaling Pathways and Mechanisms
This compound Mechanism of Action
This compound exerts its antithrombotic effect through a dual mechanism of action that targets key pathways in platelet activation.
Caption: this compound inhibits platelet activation via dual pathways.
The diagram above illustrates the signaling cascade leading to platelet activation. This compound intervenes at two critical points: it inhibits the cyclooxygenase-1 (COX-1) and thromboxane A2 synthase enzymes, thereby blocking the production of thromboxane A2, a potent platelet agonist.[1][2] Simultaneously, this compound blocks store-operated calcium channels (SOCC), preventing the influx of extracellular calcium that is essential for platelet activation and aggregation.[1][2]
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for the in vivo validation of a novel antithrombotic agent like this compound.
Caption: Workflow for in vivo antithrombotic agent validation.
Conclusion
The preclinical in vivo data for this compound are promising, suggesting it may offer a superior therapeutic window compared to aspirin, with potent antithrombotic efficacy and a reduced bleeding risk. Its dual mechanism of action distinguishes it from many existing antiplatelet agents. Further comprehensive in vivo studies directly comparing this compound with a broader range of modern antithrombotic drugs, including P2Y12 inhibitors and direct oral anticoagulants, in standardized thrombosis and bleeding models are warranted to fully elucidate its clinical potential. This guide provides a foundational comparison to aid researchers and drug development professionals in the ongoing evaluation of this novel antithrombotic candidate.
References
- 1. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A(2) synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: NP-313 and Aspirin in the Inhibition of Thromboxane Synthesis
In the landscape of antiplatelet therapeutics, the inhibition of thromboxane synthesis remains a cornerstone of preventing thrombotic events. Aspirin, a long-standing and widely used agent, has a well-established mechanism of action. However, novel compounds are continuously being explored for improved efficacy and safety profiles. This guide provides a detailed comparative analysis of a novel antithrombotic agent, NP-313, and the traditional non-steroidal anti-inflammatory drug (NSAID), aspirin, focusing on their respective impacts on thromboxane synthesis. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available experimental data and methodologies.
Executive Summary
This compound emerges as a potent inhibitor of thromboxane synthesis with a dual mechanism of action that distinguishes it from aspirin. While aspirin acts as an irreversible inhibitor of cyclooxygenase (COX) enzymes, this compound not only inhibits COX but also thromboxane A2 synthase and uniquely blocks calcium influx through Store-Operated Calcium Channels (SOCC). This multifaceted approach suggests that this compound may offer a distinct therapeutic profile. Aspirin's strength lies in its irreversible and selective inhibition of COX-1 at low doses, a mechanism that has been clinically validated for decades. The following sections delve into the quantitative comparisons, mechanistic pathways, and experimental protocols that underpin these distinctions.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the inhibitory activities of this compound and aspirin on various parameters related to thromboxane synthesis and platelet function. It is important to note that the data for this compound and aspirin are derived from different studies, and direct comparisons of IC50 values should be made with caution due to potentially different experimental conditions.
| Parameter | This compound | Aspirin | Source |
| Cyclooxygenase (COX) Inhibition | Inhibits at 10 µM | COX-1 IC50: ~3.5 µM COX-2 IC50: ~30 µM | [1][2],[3] |
| Thromboxane A2 Synthase Inhibition | Inhibits at 10 µM | No direct inhibition | [1][2] |
| Thromboxane B2 (TXB2) Formation Inhibition | Concentration-dependent inhibition | Irreversible inhibition, dose-dependent | [1],[4] |
| Platelet Aggregation Inhibition (Collagen-induced) | IC50: 1.7 µM | Dose-dependent inhibition | |
| Platelet Aggregation Inhibition (Thrombin-induced) | IC50: 7.7 µM | Dose-dependent inhibition |
Mechanisms of Action: A Visual Breakdown
To elucidate the distinct mechanisms by which this compound and aspirin inhibit thromboxane synthesis, the following diagrams illustrate the key signaling pathways and points of intervention.
The synthesis of thromboxane A2 begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid to prostaglandin H2 (PGH2), which is subsequently metabolized by thromboxane A2 synthase to produce thromboxane A2, a potent mediator of platelet activation and aggregation.
As illustrated, aspirin's primary mechanism is the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2, thereby blocking the synthesis of PGH2.[1][5] In contrast, this compound exhibits a broader spectrum of inhibition, targeting not only COX but also the downstream enzyme thromboxane A2 synthase.[1][2] Furthermore, its ability to inhibit calcium influx through SOCC provides an additional layer of antiplatelet activity.[6][7]
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are detailed protocols for key assays used to evaluate the effects of this compound and aspirin on thromboxane synthesis.
Measurement of Thromboxane B2 (TXB2) Formation in Human Platelets
Thromboxane A2 is highly unstable; therefore, its stable, inactive metabolite, thromboxane B2 (TXB2), is measured to quantify thromboxane synthesis.
1. Platelet Preparation:
-
Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Platelets are then washed by centrifugation and resuspended in a Tyrode's buffer containing bovine serum albumin.
2. Inhibition Assay:
-
Washed platelets are pre-incubated with various concentrations of the test compound (this compound or aspirin) or vehicle control for a specified time at 37°C.
-
Platelet aggregation and thromboxane synthesis are then stimulated by adding an agonist such as collagen or thrombin.
-
The reaction is stopped after a defined incubation period (e.g., 5 minutes) by adding a stopping solution (e.g., EDTA and indomethacin).
3. TXB2 Quantification:
-
The platelet suspension is centrifuged, and the supernatant is collected.
-
The concentration of TXB2 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8] The results are typically expressed as a percentage of the control (vehicle-treated) response.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory effect on COX enzymes can be assessed using purified enzymes or whole-cell assays.
1. Enzyme Source:
-
Purified recombinant human COX-1 and COX-2 enzymes are used.
2. Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor (this compound or aspirin) in a reaction buffer at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then terminated.
3. Product Detection:
-
The amount of prostaglandin produced (e.g., PGE2) is quantified. This can be done using methods such as ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated.[3]
Conclusion
The comparative analysis of this compound and aspirin reveals two distinct approaches to the inhibition of thromboxane synthesis. Aspirin's irreversible and selective action on COX-1 at low doses has been a mainstay of antiplatelet therapy.[9] this compound, with its multi-target inhibition of COX, thromboxane A2 synthase, and calcium influx, presents a novel and potentially more comprehensive mechanism for modulating platelet function.[1][6][7]
For researchers and drug development professionals, the dual-action of this compound warrants further investigation. Head-to-head clinical trials under identical experimental conditions are necessary to definitively establish the comparative efficacy and safety of this compound relative to aspirin. The detailed experimental protocols provided herein offer a foundation for such future comparative studies. The unique mechanistic profile of this compound suggests it could be a valuable alternative or complementary therapy in the management of thrombotic diseases.
References
- 1. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A2 synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2-acetylamino-3-chloro-1,4-naphthoquinone, a novel antithrombotic agent with dual inhibition of thromboxane A(2) synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. pnas.org [pnas.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NP-313 Versus Other Thromboxane Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of NP-313 with other notable thromboxane synthase inhibitors. The information presented is intended to assist researchers and professionals in drug development in making informed decisions by objectively evaluating the performance and characteristics of these compounds based on available experimental data.
Introduction to Thromboxane Synthase Inhibitors
Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is a key player in cardiovascular diseases and thrombotic disorders. Its synthesis is catalyzed by thromboxane synthase (TXS). Inhibition of this enzyme is a therapeutic strategy to reduce TXA2 levels and thereby mitigate its pro-thrombotic effects. This guide focuses on this compound, a novel antithrombotic agent, and compares its activity with other well-known TXS inhibitors, including Dazoxiben and CV-4151, as well as the thromboxane receptor antagonist, GR32191.
This compound distinguishes itself through a dual mechanism of action. It not only inhibits thromboxane A2 synthesis but also curtails calcium influx through store-operated calcium channels (SOCC). This dual action suggests a potential for a broader and more potent antithrombotic effect compared to agents that solely target thromboxane synthesis.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Inhibition of Thromboxane Synthase and Cyclooxygenase
| Compound | Target Enzyme | IC50 / pIC50 | Species | Reference |
| This compound | Thromboxane Synthase | 3.9 ± 0.3 µM | Human | [1] |
| Cyclooxygenase-1 (COX-1) | 1.5 ± 0.4 µM | Human | [1] | |
| Dazoxiben | Thromboxane B2 Production | 765 ± 54 µM | Human | [2] |
| Thromboxane Formation (Serum) | 5.7 (pIC50) | Human | [3] | |
| CV-4151 | Thromboxane A2 Synthetase | 2.6 x 10⁻⁸ M | Horse | |
| Thromboxane Formation (Serum) | 6.9 (pIC50) | Human | [3] |
Table 2: Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 / pA2 | Species | Reference |
| This compound | Collagen | - | Human | |
| Arachidonic Acid | - | Human | ||
| Thrombin | - | Human | ||
| Dazoxiben | Collagen | Increased aggregation threshold from 4.8 to 10.6 mg/ml | Human | [4] |
| CV-4151 | U-44069 | 1.9 ± 0.4 x 10⁻⁵ M | Human | |
| Arachidonic Acid | 8.1 x 10⁻⁵ M (IC40) | Rabbit | [5] | |
| GR32191 | U-46619 | 8.2 (pA2) | Human | [3] |
Mechanism of Action and Signaling Pathways
Thromboxane A2 exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. This binding initiates a signaling cascade that leads to platelet activation and smooth muscle contraction. This compound's dual mechanism targets both the production of TXA2 and the downstream signaling events mediated by calcium.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of thromboxane synthase inhibitors.
Thromboxane Synthase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of thromboxane synthase.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing thromboxane synthase are isolated from platelets or other relevant tissues.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme preparation and the substrate, prostaglandin H2 (PGH2).
-
Inhibitor Addition: Test compounds (e.g., this compound) are added at varying concentrations to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C for a specified period to allow for the enzymatic conversion of PGH2 to TXA2.
-
Quantification: The reaction is stopped, and the amount of TXB2 (the stable, inactive metabolite of TXA2) produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of TXB2 formation (IC50) is calculated.
Platelet Aggregation Assay
Objective: To assess the effect of an inhibitor on platelet aggregation induced by various agonists.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood by centrifugation.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP suspension as platelets aggregate.
-
Inhibitor Pre-incubation: PRP is pre-incubated with the test compound at different concentrations.
-
Agonist Addition: Aggregation is induced by adding agonists such as collagen, arachidonic acid, or thrombin.
-
Data Analysis: The extent of aggregation is recorded, and the IC50 value, the concentration of the inhibitor required to reduce agonist-induced aggregation by 50%, is determined.
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of an inhibitor on the increase in intracellular calcium concentration ([Ca²⁺]i) in platelets following activation.
Methodology:
-
Platelet Loading: Washed platelets are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.
-
Fluorimetry: The fluorescence of the dye-loaded platelets is measured using a fluorometer or a fluorescence plate reader. The ratio of fluorescence at two different excitation wavelengths is used to calculate the [Ca²⁺]i.
-
Inhibitor and Agonist Addition: The test compound is added to the platelet suspension, followed by the addition of an agonist (e.g., thrombin) to stimulate calcium release.
-
Data Analysis: The change in [Ca²⁺]i is recorded over time, and the inhibitory effect of the compound on the agonist-induced calcium transient is quantified.
Discussion and Conclusion
The available data indicates that this compound is a potent inhibitor of both cyclooxygenase-1 and thromboxane synthase. Its dual mechanism of action, which also includes the inhibition of store-operated calcium entry, represents a significant differentiation from traditional thromboxane synthase inhibitors like Dazoxiben and CV-4151. While a direct comparison of IC50 values is limited by the variability in experimental conditions across different studies, the unique profile of this compound suggests it may offer a more comprehensive antiplatelet effect.
Dazoxiben and CV-4151 are established thromboxane synthase inhibitors, with CV-4151 demonstrating high potency. GR32191, a thromboxane receptor antagonist, offers a different therapeutic approach by blocking the action of TXA2 at its receptor. The combination of thromboxane synthesis inhibition and receptor antagonism has been explored to achieve a more complete blockade of the TXA2 pathway. This compound's intrinsic dual-action profile may provide similar or enhanced benefits in a single molecule.
Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of this compound against other thromboxane synthase inhibitors and receptor antagonists. However, based on its novel dual mechanism of action, this compound holds considerable promise as a next-generation antithrombotic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of arachidonic acid induced-aggregation of rabbit platelets with CV-4151 (isbogrel), a selective thromboxane A2 (TXA2) synthase inhibitor: modulation of the antiplatelet action and prostanoid metabolism by rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of NP-313 in the Landscape of Store-Operated Calcium Entry Inhibition
For Immediate Release
In the intricate world of cellular signaling, the precise regulation of intracellular calcium (Ca2+) concentration is paramount to a myriad of physiological processes. Store-operated calcium entry (SOCE) stands out as a crucial mechanism governing Ca2+ influx in both excitable and non-excitable cells. Its dysregulation has been implicated in a range of pathologies, from immune disorders to thrombosis, making SOCE inhibitors a focal point of drug discovery. This guide provides a comparative analysis of NP-313, a compound with noted antiplatelet and SOCC-inhibitory effects, against established store-operated calcium entry inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Comparative Overview
Store-operated calcium entry is a process initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecules (STIMs), which then translocate and activate Orai channels, the pore-forming subunits of the calcium release-activated calcium (CRAC) channels in the plasma membrane, leading to Ca2+ influx.
This compound is a potent antithrombotic agent that exhibits a dual mechanism of action. It is known to inhibit platelet aggregation by targeting thromboxane A2 synthesis.[1] Concurrently, it has been identified as a selective inhibitor of store-operated calcium channel (SOCC)-mediated Ca2+ efflux, directly implicating it in the modulation of SOCE.[1]
Store-Operated Calcium Entry (SOCE) Inhibitors encompass a diverse group of small molecules that interfere with the SOCE pathway at different points. These include compounds that directly block the Orai channel, prevent the interaction between STIM and Orai, or modulate the activity of other components involved in the signaling cascade. Notable examples include BTP2 (YM-58483), 2-Aminoethoxydiphenyl borate (2-APB), GSK-7975A, and Synta66.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and a selection of prominent SOCE inhibitors. It is important to note that IC50 values can vary depending on the cell type and experimental conditions.
Table 1: Efficacy of this compound in Platelet Function Assays
| Compound | Assay | Agonist | Concentration Range | Inhibition | IC50 | Reference |
| This compound | Platelet Aggregation | Thrombin | 0-80 µM | Up to 80% | - | [1] |
| This compound | Platelet Aggregation | A23187 | 0-80 µM | Up to 60% | - | [1] |
| This compound | Thromboxane B2 Production | Collagen | 0-8 µM | Concentration-dependent | - | [1] |
| This compound | Thromboxane B2 Production | Thrombin | 0-8 µM | Concentration-dependent | - | [1] |
| This compound | COX-1 Inhibition | - | - | - | 1.5 µM | [1] |
| This compound | TXA2 Synthase Inhibition | - | - | - | 3.9 µM | [1] |
Table 2: Efficacy of Selected Store-Operated Calcium Entry (SOCE) Inhibitors
| Inhibitor | Target | Cell Type | IC50 | Reference |
| BTP2 (YM-58483) | CRAC channels | Jurkat T cells | 10-100 nM | [2] |
| BTP2 (YM-58483) | SOCE | RBL-2H3 cells | 590 nM | [3] |
| 2-APB | SOCE | - | 3 µM (inhibitory) | [4] |
| 2-APB | IP3 Receptors | - | 42 µM | [1] |
| GSK-7975A | Orai1/STIM1 | HEK293 cells | ~4 µM | [5][6] |
| GSK-7975A | Endogenous CRAC | RBL-2H3 cells | 0.8 µM | [5] |
| Synta66 | Orai1 | Jurkat E6-1 cells | 10 nM | [7] |
| Synta66 | SOCE | Vascular Smooth Muscle Cells | 25 nM | [8] |
| Synta66 | SOCE | RBL mast cells | 1-3 µM | [8] |
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol is a widely accepted method for quantifying intracellular Ca2+ levels and assessing the effects of inhibitors on SOCE.
1. Cell Preparation:
-
Culture cells to 80-90% confluency in a 96-well plate.
-
Wash cells once with a HEPES-buffered saline (HBS) solution.
2. Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS.
-
Incubate the cells with the Fura-2 AM solution for 1 hour at room temperature in the dark.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS (supplemented with a quencher like probenecid if necessary) and allow for de-esterification of the dye for at least 20 minutes.
3. Calcium Measurement:
-
Use a fluorescence plate reader capable of ratiometric measurement.
-
Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.
-
To induce store depletion, add a SERCA inhibitor such as thapsigargin in a Ca2+-free HBS.
-
After store depletion, re-introduce Ca2+ to the extracellular medium to measure SOCE.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular Ca2+ concentration.
Thapsigargin-Induced Platelet Aggregation Assay
This assay is used to assess platelet aggregation specifically triggered by the depletion of intracellular Ca2+ stores.
1. Platelet Preparation:
-
Obtain platelet-rich plasma (PRP) from fresh whole blood anticoagulated with sodium citrate.
-
Adjust the platelet concentration to a standardized value (e.g., 3 x 10^8 platelets/mL).
2. Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pre-warm the PRP sample to 37°C.
-
Add the test compound (this compound or other inhibitors) or vehicle control and incubate for a specified time.
-
Initiate aggregation by adding thapsigargin to the PRP.
-
Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.
Conclusion
This compound presents a compelling profile with its dual action on thromboxane A2 synthesis and store-operated calcium entry. While direct comparative data on its SOCE inhibitory potency (i.e., a specific IC50 for Orai1/STIM1) against established inhibitors is not yet widely available, its demonstrated efficacy in inhibiting platelet aggregation and its link to SOCC-mediated Ca2+ efflux position it as a significant compound for further investigation in thrombosis and other SOCE-related pathologies. The provided data tables and experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in the context of SOCE modulation.
References
- 1. 2-APB | SOCE modulator | Hello Bio [hellobio.com]
- 2. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 3. CRAC Channel Inhibitor, BTP2 [sigmaaldrich.com]
- 4. 2-Aminoethyl diphenylborinate (2-APB) analogues: regulation of Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Validating the Dual-Action Mechanism of NP-313 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of NP-313, a novel antithrombotic agent, with established alternatives. Experimental data is presented to validate its dual-action mechanism and highlight its potential advantages in thrombosis prevention.
This compound is an antithrombotic compound with a unique dual-action mechanism, inhibiting both thromboxane A2 (TXA2) synthesis and store-operated calcium entry (SOCE)[1]. This guide will delve into the in vivo validation of this mechanism and compare its efficacy and safety profile with agents that target each of these pathways individually: aspirin, a well-known inhibitor of TXA2 synthesis, and 2-aminoethoxydiphenyl borate (2-APB), an inhibitor of store-operated calcium channels (SOCCs).
In Vivo Antithrombotic Efficacy and Safety Profile
A key aspect of developing novel antithrombotic agents is ensuring a favorable risk-benefit ratio, specifically maximizing antithrombotic efficacy while minimizing bleeding risk. In vivo studies in murine models have been instrumental in evaluating this profile for this compound and its comparators.
Table 1: Comparison of In Vivo Antithrombotic Effects
| Compound | Mechanism of Action | Animal Model | Dosing | Key Findings | Impact on Bleeding Time |
| This compound | Dual inhibitor of TXA2 synthesis and SOCC-mediated Ca2+ influx[1] | Mouse mesenteric vessel irradiation | 4–8 µg/g (intravenous) | Dose-dependently prevented thrombus formation[1]. | Did not significantly prolong bleeding time[1]. |
| Aspirin | Irreversible inhibitor of cyclooxygenase (COX), blocking TXA2 synthesis[2] | Rat venous anastomosis | 5 mg/kg (systemic) | Significantly reduced thrombus formation[3]. | Not specified in this study. |
| Rat laser-induced thrombosis | 1 mg/kg and 100 mg/kg (injection) | Higher doses decreased thrombosis, while very low doses showed a pro-thrombotic effect[4]. | Not specified in this study. | ||
| 2-APB | Inhibitor of store-operated calcium channels (SOCCs) | Not available | Not available | In vivo antithrombotic data not available. In vitro studies show inhibition of the release of prothrombotic extracellular vesicles from platelets[5]. | Not available |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound, aspirin, and 2-APB in modulating platelet activation and thrombosis are illustrated below.
Mechanisms of Action of this compound, Aspirin, and 2-APB.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
In Vivo Mouse Mesenteric Vessel Thrombosis Model (for this compound)
This model assesses the ability of a compound to prevent thrombus formation in the microvasculature.
-
Animal Preparation: Male ICR mice are anesthetized. The mesentery is exteriorized and placed on a microscope stage for observation.
-
Fluorescent Labeling: Platelets are fluorescently labeled to allow for visualization of thrombus formation.
-
Drug Administration: this compound is administered intravenously at doses of 4-8 µg/g.
-
Thrombus Induction: A mesenteric venule is irradiated with light from a mercury lamp. Prior to irradiation, fluorescein sodium is injected intravenously, which, upon light exposure, generates reactive oxygen species that induce endothelial damage and subsequent thrombus formation.
-
Data Acquisition: The time to vessel occlusion is monitored and recorded using intravital microscopy. The effect of this compound is quantified by the delay or prevention of vessel occlusion compared to a control group.
-
Bleeding Time Measurement: A tail transection method is used to assess the effect of the compound on hemostasis. The time until bleeding stops is recorded.
Workflow for the in vivo mesenteric vessel thrombosis model.
In Vivo Rat Venous Anastomosis Thrombosis Model (for Aspirin)
This model evaluates the effect of a compound on thrombus formation at a site of surgical vessel injury.
-
Animal Preparation: Male Wistar rats are anesthetized. The femoral vein is exposed and a microvascular anastomosis is performed.
-
Drug Administration: Aspirin is administered systemically at a dose of 5 mg/kg.
-
Thrombus Measurement: Thrombus formation at the anastomosis site is measured using transillumination and videomicroscopy.
-
Data Analysis: The extent of thrombus formation is compared between the aspirin-treated group and a saline-treated control group.
Discussion and Conclusion
The in vivo data strongly supports the dual-action mechanism of this compound as a potent antithrombotic agent. In a mouse model of mesenteric vessel thrombosis, this compound dose-dependently inhibited thrombus formation[1]. A significant advantage of this compound is its ability to prevent thrombosis without a corresponding increase in bleeding time, a common side effect of many antithrombotic drugs[1].
In comparison, aspirin, a standard antiplatelet therapy, has shown efficacy in reducing thrombosis in various animal models[3][4]. However, its effect can be dose-dependent, with some studies suggesting that very low doses may even have a pro-thrombotic effect[4]. Furthermore, a study in a mouse mesenteric arteriole model reported that aspirin enhanced platelet aggregation, suggesting a complex and potentially vessel-specific effect[1].
While 2-APB is a known inhibitor of SOCCs, there is a lack of in vivo data specifically evaluating its antithrombotic efficacy in thrombosis models. In vitro studies indicate that 2-APB can inhibit the release of prothrombotic extracellular vesicles from platelets, suggesting a potential antithrombotic effect[5]. However, without in vivo validation, its clinical potential as an antithrombotic agent remains to be established.
References
- 1. Aspirin and indomethacin enhance platelet aggregation in mouse mesenteric arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical thrombotic effects of aspirin: experimental study on 1000 animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antithrombotic profile of aspirin. Aspirin resistance, or simply failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-photon intravital imaging of thrombus development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminoethoxydiphenylborate (2-APB) inhibits release of phosphatidylserine-exposing extracellular vesicles from platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Thrombosis Models for the Evaluation of Antiplatelet Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used in vivo thrombosis models for assessing the efficacy of antiplatelet drugs. The information presented is collated from various experimental studies to aid in the selection of appropriate models and the interpretation of results. We will delve into the principles, experimental protocols, and comparative efficacy of antiplatelet agents in Ferric Chloride (FeCl3)-induced, Laser-induced, and Electrolytic-induced thrombosis models.
Introduction to In Vivo Thrombosis Models
Animal models of thrombosis are indispensable tools for the preclinical evaluation of novel antithrombotic therapies.[1] These models aim to replicate the physiological and pathological processes of thrombus formation in a living organism, allowing for the assessment of drug efficacy and safety. The choice of model is critical and depends on the specific scientific question being addressed, as different models mimic different aspects of clinical thrombosis. Arterial thrombosis, often the focus of antiplatelet drug development, is frequently studied using models that induce endothelial injury.[2][3]
This guide focuses on three widely used models of endothelial injury-induced thrombosis:
-
Ferric Chloride (FeCl3)-Induced Thrombosis: A chemical injury model that is simple, versatile, and widely used for both arterial and venous thrombosis studies.[2][3]
-
Laser-Induced Thrombosis: A physically-induced injury model that offers precise control over the site and extent of vascular damage.
-
Electrolytic-Induced Thrombosis: An electrochemical injury model that can be used to induce thrombosis in various vessel types.[4]
Comparative Efficacy of Antiplatelet Drugs
The following tables summarize the quantitative data on the efficacy of common antiplatelet drugs in the different in vivo thrombosis models. It is crucial to note that experimental conditions such as the concentration of the injurious agent, the animal species, and the measured parameters can significantly influence the outcome. Therefore, direct cross-study comparisons should be made with caution.
Ferric Chloride (FeCl3)-Induced Thrombosis Model
This model involves the topical application of a ferric chloride solution to the adventitial surface of a blood vessel, which induces oxidative endothelial injury and subsequent thrombus formation.[2][3] The time to vessel occlusion is a common endpoint for assessing antithrombotic efficacy.
| Drug | Dose | Animal Model | FeCl3 Concentration | Endpoint | Result | Reference |
| Aspirin | 30 mg/kg (oral, 3 days) | Rat (SD) | 20% | Time to Occlusion (TTO) | Increased TTO | [5][6] |
| Clopidogrel | 30 mg/kg (oral, 3 days) | Rat (SD) | 20% | Time to Occlusion (TTO) | Increased TTO (more efficacious than aspirin) | [5][6] |
| Heparin | 10, 30, 100 U/kg (i.v.) | Rat (SD) | 20% | Time to Occlusion (TTO) | Dose-dependent increase in TTO | [5][6] |
| Clopidogrel | - | Mouse (C57BL/6) | 2.5% | Vessel Occlusion | Sensitive to inhibition | [7] |
Note: One study suggests that a lower FeCl3 concentration (e.g., 2.5%) may be more sensitive for evaluating the efficacy of antiplatelet agents, as higher concentrations can cause rapid occlusion that masks the drug's effect.[7]
Laser-Induced Thrombosis Model
This model utilizes a focused laser beam to induce a precise and localized injury to the vessel wall, initiating platelet adhesion and aggregation. Common endpoints include the number of emboli and the duration of embolization.
| Drug | Dose | Animal Model | Laser Parameters | Endpoint | Result | Reference |
| Aspirin | 100 mg/kg | Rat (Wistar) | Argon Laser | Number of emboli, Duration of embolization | Decreased number of emboli and duration of embolization | [8] |
| Low Molecular Weight Heparin (LMWH) | 1 mg/kg | Rat (Wistar) | Argon Laser | Number of emboli, Duration of embolization | Decreased number of emboli and duration of embolization (similar efficacy to aspirin) | [8] |
Electrolytic-Induced Thrombosis Model
This model employs an electrical current to induce endothelial injury and thrombus formation. It is a versatile model that can be applied to both arteries and veins. Quantitative assessment often involves measuring blood flow through the injured vessel.
| Drug/Condition | Dose | Animal Model | Injury Parameters | Endpoint | Result | Reference |
| PAR4 Deficiency | - | Mouse | 18 mA for 2 min | Occlusive Thrombi | Marked protection against thrombosis | [4] |
| Aspirin | 200 mg/kg | Mouse | 18 mA for 2 min | Occlusive Thrombi | Striking protection against thrombosis | [4] |
| Clopidogrel | 3 mg/kg | Mouse | 18 mA for 2 min | Occlusive Thrombi | Striking protection against thrombosis | [4] |
| PAR4 Deficiency + Aspirin | 200 mg/kg | Mouse | 18 mA for 2 min + stenosis | Occlusive Thrombi | Marked protection against thrombosis | [4] |
| PAR4 Deficiency + Clopidogrel | 3 mg/kg | Mouse | 18 mA for 2 min + stenosis | Occlusive Thrombi | Marked protection against thrombosis | [4] |
Note: In a modified version of this model that includes stenosis to create a more severe thrombotic challenge, the protective effects of PAR4 deficiency, aspirin, or clopidogrel alone were diminished. However, the combination of PAR4 deficiency with either aspirin or clopidogrel provided robust antithrombotic activity.[4]
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Thrombosis Model
-
Animal Preparation: The animal (commonly a rat or mouse) is anesthetized. The carotid artery is surgically exposed and isolated from the surrounding tissue.
-
Baseline Measurement: A flow probe is placed around the artery to measure baseline blood flow.
-
Injury Induction: A piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 2.5% to 20%) is topically applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[3][7]
-
Thrombus Formation Monitoring: After removing the filter paper, blood flow is continuously monitored to determine the time to complete vessel occlusion (TTO).
-
Drug Administration: Antiplatelet agents are typically administered orally or intravenously at a specified time before the FeCl3 application.
Laser-Induced Thrombosis Model
-
Animal Preparation: The animal is anesthetized, and a suitable vascular bed (e.g., mesenteric or cremasteric microvasculature) is exteriorized for microscopic observation.
-
Fluorescent Labeling: Platelets may be fluorescently labeled for visualization.
-
Injury Induction: A focused laser beam (e.g., from an argon laser) is used to irradiate a targeted site on the vessel wall, causing endothelial cell injury.
-
Thrombus Formation Monitoring: Thrombus formation is observed in real-time using intravital microscopy. The growth of the thrombus, the formation of emboli, and the duration of embolization are quantified.
-
Drug Administration: Test compounds are administered prior to laser injury.
Electrolytic-Induced Thrombosis Model
-
Animal Preparation: The animal is anesthetized, and the target artery (e.g., carotid artery) is surgically exposed.
-
Electrode Placement: An electrode is placed in contact with the adventitial surface of the artery.
-
Injury Induction: A controlled electrical current (e.g., 18 mA for 2 minutes) is applied to the vessel wall to induce endothelial injury.[4]
-
Thrombus Formation Monitoring: Blood flow is monitored using a flow probe to assess the extent of thrombosis and the time to occlusion. In some variations, a stenosis may be created at the site of injury to increase the thrombotic challenge.[4]
-
Drug Administration: Antiplatelet drugs are administered before the electrolytic injury.
Visualizing Thrombosis: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of thrombosis and the experimental procedures, the following diagrams are provided.
Caption: A simplified signaling pathway of platelet activation and aggregation.
Caption: Workflow of the Ferric Chloride (FeCl3)-induced thrombosis model.
Caption: Classification of common in vivo thrombosis models by injury type.
Conclusion
The Ferric Chloride, Laser-induced, and Electrolytic-induced thrombosis models each offer unique advantages for the in vivo evaluation of antiplatelet drugs. The FeCl3 model is valued for its simplicity and applicability to both arteries and veins.[2][3] The laser-induced model provides high precision in inducing injury, making it suitable for detailed mechanistic studies. The electrolytic model is a robust and reproducible method for inducing occlusive thrombi.[4]
The choice of model should be carefully considered based on the specific research objectives, the desired throughput, and the clinical scenario being modeled. The data presented in this guide, while not exhaustive, provides a valuable starting point for comparing the efficacy of antiplatelet agents across these different platforms. It is imperative for researchers to standardize and clearly report their experimental protocols to facilitate better cross-study comparisons and advance the development of novel antithrombotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferric Chloride induced Thrombosis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 4. Safety and efficacy of targeting platelet proteinase-activated receptors in combination with existing anti-platelet drugs as antithrombotics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antithrombotic effects of aspirin and LMWH in a laser-induced model of arterials and venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of the Therapeutic Window: A Framework for Novel Anticoagulants Versus Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic window of a novel anticoagulant, exemplified here as "NP-313," in comparison to the long-standing standard, warfarin. Given that "this compound" is a hypothetical compound for the purpose of this guide, the data presented for it are illustrative templates. The methodologies and data for warfarin are based on established clinical and preclinical evidence.
The therapeutic window of an anticoagulant is a critical measure of its safety and efficacy, representing the dosage range that provides optimal prevention of thrombosis without an unacceptable risk of hemorrhage. Warfarin is known for its narrow therapeutic window, necessitating frequent monitoring and dose adjustments.[1][2] Novel oral anticoagulants (NOACs) aim to offer a wider and more predictable therapeutic window. This guide outlines the essential experimental data and protocols required to substantiate such a claim for a new chemical entity.
Quantitative Comparison of Therapeutic Window Parameters
A direct comparison of key quantitative parameters is essential for an initial assessment of a novel anticoagulant's therapeutic profile relative to warfarin. The following table summarizes these critical data points.
| Parameter | This compound (Hypothetical Data) | Warfarin (Established Data) | Significance |
| Therapeutic Range | Target concentration range (ng/mL) to be determined in Phase II/III trials. | Target International Normalized Ratio (INR) of 2.0-3.0 for most indications.[2] | Defines the effective and safe plasma concentration or coagulation parameter range. |
| Time in Therapeutic Range (TTR) | To be determined in clinical trials. | Highly variable; often 55-65% in clinical practice.[2] | A higher and more consistent TTR suggests a more predictable and stable anticoagulant effect. |
| Monitoring Requirement | To be determined; ideally, no routine monitoring required. | Frequent INR monitoring is mandatory.[2] | Reduced monitoring is a significant clinical advantage. |
| Half-life (t½) | To be determined. | ~36-42 hours (highly variable). | A shorter half-life may offer faster onset and offset of action. |
| Time to Peak Plasma Concentration | To be determined. | 2-8 hours. | Indicates the speed of absorption and onset of anticoagulant effect. |
| Major Bleeding Events (Annualized Rate) | To be determined in Phase III trials. | ~2-5% in clinical trials, dependent on patient population. | A primary safety endpoint; a lower rate is a key objective for novel anticoagulants. |
| Thromboembolic Events (Annualized Rate) | To be determined in Phase III trials. | ~1-2% in patients with good TTR. | A primary efficacy endpoint. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of a new anticoagulant. The following sections describe the key preclinical and clinical methodologies.
1. Preclinical Evaluation
In Vitro Anticoagulant Activity Assays
-
Objective: To determine the anticoagulant mechanism and potency of this compound.
-
Methodology:
-
Plasma Collection: Obtain pooled normal human plasma from healthy donors.
-
Coagulation Assays:
-
Prothrombin Time (PT): Add a thromboplastin reagent to citrated plasma containing varying concentrations of this compound or warfarin. Measure the time to clot formation.[3]
-
Activated Partial Thromboplastin Time (aPTT): Add a contact activator and partial thromboplastin to citrated plasma with the test compounds. Measure the time to clot formation.[3]
-
Thrombin Time (TT): Add a known amount of thrombin to plasma with the test compounds and measure clotting time.[3]
-
Anti-Factor Xa Assay: For direct Factor Xa inhibitors, measure the inhibition of Factor Xa activity using a chromogenic substrate.[4]
-
-
Data Analysis: Plot dose-response curves to determine the concentration of the anticoagulant that doubles the clotting time or achieves 50% inhibition (IC50).
-
In Vivo Models of Thrombosis and Hemostasis
-
Objective: To evaluate the antithrombotic efficacy and bleeding risk of this compound in animal models.
-
Methodology:
-
Animal Models: Utilize established rodent or larger animal models of thrombosis.[5][6][7]
-
Drug Administration: Administer varying doses of this compound and warfarin to different animal cohorts.
-
Efficacy Assessment: Measure the size and weight of the resulting thrombus.
-
Safety Assessment (Bleeding Risk): Perform a tail transection bleeding time assay by measuring the time to cessation of bleeding after a standardized tail cut.[8]
-
Data Analysis: Correlate the dose of the anticoagulant with the degree of thrombus reduction and the increase in bleeding time to establish a preliminary therapeutic window.
-
2. Clinical Evaluation
Phase I Studies
-
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy human volunteers.
-
Methodology:
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.
-
PK/PD Assessments: Collect serial blood samples to measure plasma concentrations of this compound and its effect on coagulation markers (e.g., PT, aPTT).
-
Safety Monitoring: Monitor for any adverse events, particularly bleeding.
-
Phase II Studies
-
Objective: To determine the optimal dose range of this compound for efficacy and safety in patients with a specific indication (e.g., atrial fibrillation, VTE).
-
Methodology:
-
Study Design: A multicenter, randomized, parallel-group, dose-ranging study comparing several doses of this compound with warfarin.[9]
-
Efficacy Endpoints: Incidence of thromboembolic events.
-
Safety Endpoints: Incidence of major and clinically relevant non-major bleeding.
-
Data Analysis: Analyze the dose-response relationship for both efficacy and safety to identify the optimal dose(s) for Phase III.
-
Phase III Studies
-
Objective: To confirm the efficacy and safety of the selected dose(s) of this compound against warfarin in a large patient population.
-
Methodology:
-
Study Design: A large-scale, multicenter, randomized, double-blind, double-dummy, non-inferiority trial comparing this compound with warfarin.[9][10] The "double-dummy" design ensures blinding, where patients receive the active study drug and a placebo version of the comparator drug.
-
Primary Efficacy Endpoint: A composite of stroke and systemic embolism.[10]
-
Primary Safety Endpoint: Incidence of major bleeding.[10]
-
TTR Calculation (for warfarin arm): The Rosendaal linear interpolation method is commonly used to calculate the percentage of time the INR remains within the therapeutic range.[2][11]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages in the evaluation of a novel anticoagulant.
Caption: High-level workflow for anticoagulant drug development.
Caption: Comparison of anticoagulant signaling pathways.
References
- 1. Therapeutic window for anticoagulation is narrow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time in the Therapeutic Range (TTR): An Overly Simplified Conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. longdom.org [longdom.org]
- 10. Design of RE-LY - Novel Oral Anticoagulants - Recent Advances in Oral Anticoagulation Therapy for Patients with Atrial Fibrillation [webedcafe.com]
- 11. Time in the Therapeutic Range for Assessing Anticoagulation Quality in Patients Receiving Continuous Unfractionated Heparin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Studies on Novel Thromboxane A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data on a selection of novel thromboxane A2 (TXA2) inhibitors. The objective is to offer a clear comparison of their performance in various experimental models, supported by detailed methodologies and visual representations of key biological pathways and experimental workflows. The inhibitors covered in this analysis include TXA2 receptor antagonists and dual-action inhibitors targeting both the TXA2 synthase and its receptor.
Data Summary of Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies on the efficacy of novel TXA2 inhibitors in models of thrombosis, allergic rhinitis, cardiomyopathy, and proteinuria.
Table 1: Anti-thrombotic and Anti-platelet Aggregation Effects
| Inhibitor | Class | Model | Species | Dosage/Concentration | Key Findings |
| Terutroban | TXA2 Receptor Antagonist | Ex vivo thrombosis (Badimon chamber) | Human | 10 mg/day | 58% decrease in dense thrombus cross-sectional surface[1][2][3] |
| BM-613 | Dual TXA2 Synthase Inhibitor and Receptor Antagonist | Ferric chloride-induced thrombosis | Rat | 1, 2, 5 mg/kg i.v. | 28%, 49%, and 79% reduction in thrombus weight, respectively |
| BM-613 | Dual TXA2 Synthase Inhibitor and Receptor Antagonist | U-46619-induced platelet aggregation | Human | ED50 = 0.278 µM | Potent inhibition of platelet aggregation |
| BM-613 | Dual TXA2 Synthase Inhibitor and Receptor Antagonist | U-46619-induced vasoconstriction (isolated aorta) | Rat | ED50 = 1.52 µM | Effective prevention of vasoconstriction |
| Terutroban | TXA2 Receptor Antagonist | U46619-induced platelet aggregation | Human | 5, 10, 30 mg/day | Dose-dependent inhibition of platelet aggregation, at least as effective as aspirin[4] |
Table 2: Efficacy in Allergic Rhinitis Models
| Inhibitor | Class | Model | Species | Dosage | Key Findings |
| Ramatroban | TXA2 Receptor Antagonist | Ovalbumin-induced allergic rhinitis | Guinea Pig | 1, 3, 10 mg/kg (oral) | Dose-dependent inhibition of nasal symptoms (sneezing, scratching) and total airway resistance[5] |
| Ramatroban | TXA2 Receptor Antagonist | Allergen challenge in patients with perennial allergic rhinitis | Human | 150 mg/day for 4 weeks | Significant decrease in eosinophil counts and eosinophil cationic protein levels in nasal lavage fluid[5] |
| Ramatroban | TXA2 Receptor Antagonist | House dust challenge in patients with perennial allergic rhinitis | Human | 150 mg/day (b.i.d.) for 4 weeks | Significant prevention of the decrease in nasal cavity volume and minimum cross-sectional area after allergen challenge[6] |
Table 3: Cardioprotective Effects in Duchenne Muscular Dystrophy (DMD) Models
| Inhibitor | Class | Model | Species | Dosage | Key Findings |
| Ifetroban | TXA2 Receptor Antagonist | mdx/utrn double knockout mice | Mouse | 25 mg/kg/day in drinking water | 100% survival at 10 weeks vs. 60% in vehicle-treated; improved stroke volume and cardiac index[7] |
| Ifetroban | TXA2 Receptor Antagonist | mdx/mTR double knockout mice | Mouse | 25 mg/kg/day in drinking water | 100% survival at 6 months vs. 43% in vehicle-treated; increased cardiac index[7] |
| Ifetroban | TXA2 Receptor Antagonist | delta-sarcoglycan knockout mice | Mouse | 25 mg/kg/day in drinking water | 100% survival at 6 months vs. 90% in vehicle-treated; normalized fractional shortening and ejection fraction[7] |
| Ifetroban | TXA2 Receptor Antagonist | Phase 2 Clinical Trial in DMD patients | Human | 300 mg/day for 12 months | 1.8% increase in Left Ventricular Ejection Fraction (LVEF) compared to a 1.5% decline in the placebo group[8][9] |
Table 4: Effects on Proteinuria
| Inhibitor | Class | Model | Species | Dosage | Key Findings |
| CV-6504 | Dual TXA2 and 5-Lipoxygenase Inhibitor | Adriamycin-induced proteinuria | Rat | 10 mg/kg/day (p.o.) | >50% suppression of proteinuria |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and comparison.
Ferric Chloride-Induced Arterial Thrombosis Model
This model is widely used to induce vascular injury and subsequent thrombus formation to evaluate the efficacy of anti-thrombotic agents.
-
Animal Preparation: Mice (e.g., C57Bl/6, 8-12 weeks old) are anesthetized. The common carotid artery is surgically exposed and isolated from the surrounding tissue.
-
Injury Induction: A piece of filter paper (e.g., 1 x 2 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). FeCl₃ induces oxidative damage to the endothelial cells, exposing the subendothelial matrix and triggering the coagulation cascade.[10][11]
-
Thrombus Formation Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to complete vessel occlusion (cessation of blood flow) is recorded as the primary endpoint.[12]
-
Drug Administration: The test compound (e.g., BM-613) or vehicle is administered intravenously at specified doses before the FeCl₃ application.
-
Data Analysis: The occlusion times and/or the weight of the formed thrombus are compared between the treated and control groups to assess the anti-thrombotic efficacy of the compound.
Ovalbumin-Sensitized Allergic Rhinitis Model
This model mimics the inflammatory responses observed in human allergic rhinitis and is used to assess the efficacy of anti-allergic drugs.
-
Sensitization: Guinea pigs or mice are sensitized by repeated intraperitoneal injections or inhalation of ovalbumin (OVA), often with an adjuvant like aluminum hydroxide, to induce an allergic phenotype.
-
Allergen Challenge: After a sensitization period, animals are challenged by intranasal administration of an OVA solution.
-
Symptom and Physiological Assessment: Nasal symptoms such as sneezing and scratching are counted for a defined period after the challenge. Airway resistance can be measured using techniques like whole-body plethysmography.[5]
-
Drug Administration: The test compound (e.g., Ramatroban) or vehicle is administered orally at various doses before the allergen challenge.
-
Inflammatory Marker Analysis: Nasal lavage fluid is collected to measure the levels of inflammatory cells (e.g., eosinophils) and mediators (e.g., histamine, eosinophil cationic protein). Histological analysis of nasal mucosal tissue can also be performed to assess eosinophil infiltration.[5]
Duchenne Muscular Dystrophy (DMD) Cardiomyopathy Model
Preclinical studies often utilize mouse models that replicate the cardiac manifestations of DMD to test potential therapies.
-
Animal Models: Various genetically modified mouse strains are used, including mdx/utrn double knockout, mdx/mTR double knockout, and delta-sarcoglycan knockout mice. These models exhibit progressive cardiomyopathy, fibrosis, and reduced survival.[7][13]
-
Drug Administration: The test compound (e.g., Ifetroban) is typically administered long-term in the drinking water, starting from a young age (e.g., weaning).[7]
-
Cardiac Function Assessment: Echocardiography is performed at baseline and at the end of the study to measure parameters such as Left Ventricular Ejection Fraction (LVEF), fractional shortening, and cardiac output.[7]
-
Survival Analysis: The survival rate of the treated animals is monitored and compared to the vehicle-treated control group.[7]
-
Histological and Molecular Analysis: At the end of the study, heart tissues are collected for histological analysis to assess cardiac fibrosis. Molecular analyses can also be performed to evaluate the expression of genes and proteins associated with DMD pathology.[7]
Adriamycin-Induced Proteinuria Model
This model is used to induce kidney damage and proteinuria, mimicking certain aspects of chronic kidney disease, to evaluate the efficacy of nephroprotective agents.[14][15][16][17][18]
-
Induction of Nephropathy: A single intravenous injection of adriamycin (doxorubicin) is administered to rats or susceptible mouse strains (e.g., BALB/c).[15][18]
-
Proteinuria Measurement: Urine is collected from the animals at regular intervals (e.g., weekly) and the urinary protein concentration is measured to assess the development and progression of proteinuria.
-
Drug Administration: The test compound (e.g., CV-6504) or vehicle is administered orally daily, starting before or after the adriamycin injection.
-
Data Analysis: The level of proteinuria in the treated group is compared to that in the vehicle-treated control group to determine the renoprotective effect of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of novel thromboxane A2 inhibitors.
Thromboxane A2 Biosynthesis and Signaling Pathway
Caption: Thromboxane A2 biosynthesis and signaling cascade.
Experimental Workflow for In Vivo Thrombosis Model
Caption: Workflow for the ferric chloride-induced thrombosis model.
Experimental Workflow for Allergic Rhinitis Model
Caption: Workflow for the ovalbumin-sensitized allergic rhinitis model.
References
- 1. karger.com [karger.com]
- 2. Effect of the thromboxane prostaglandin receptor antagonist terutroban on arterial thrombogenesis after repeated administration in patients treated for the prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane Antagonism with terutroban in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of ramatroban (BAY u 3405), a thromboxane A2 receptor antagonist, on nasal cavity volume and minimum cross-sectional area and nasal mucosal hemodynamics after nasal mucosal allergen challenge in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. neurologylive.com [neurologylive.com]
- 9. mdaconference.org [mdaconference.org]
- 10. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adriamycin Alters Glomerular Endothelium to Induce Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adriamycin alters glomerular endothelium to induce proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Adriamycin-Induced Nephropathy is Robust in N and Modest in J Substrain of C57BL/6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NP-313: A Guide for Laboratory Professionals
Researchers and drug development professionals handling NP-313 must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safety, environmental protection, and regulatory compliance.
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Synonyms | NP 313, NP313, NSC-4264, NSC 4264, NSC4264 |
| Molecular Formula | C₁₂H₈ClNO₃ |
| Molecular Weight | 249.65 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used.[1]
It is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to have an accessible safety shower and eye wash station.[1]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to prevent its release into the environment.[1] All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.
Step 1: Segregation and Collection
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and contaminated labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Step 2: Container Labeling
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound" or "Aqueous solution of this compound").
-
Include the hazard pictograms for "Harmful" and "Hazardous to the Aquatic Environment."
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wear Full PPE: Don full personal protective equipment as described above.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
For solutions, absorb with a finely-powdered, inert, liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to the procedures outlined in Section 3.
Experimental Workflow and Disposal Logic
The following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for its proper disposal.
References
Essential Safety and Logistical Information for Handling NP-313
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, operation, and disposal of NP-313, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[1]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Storage and Handling
Proper storage and handling are critical to maintain the stability of this compound and prevent accidental exposure or release.
Storage Conditions [1]
| Form | Storage Temperature |
| Powder | -20°C |
| In solvent | -80°C |
Handling Precautions [1]
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
Experimental Protocols
Safe Handling Protocol for this compound
-
Preparation:
-
Weighing and Aliquoting (for powdered this compound):
-
To minimize dust formation, handle the powder in a low-airflow environment within the fume hood.
-
Use appropriate tools (e.g., anti-static spatulas) to weigh the desired amount of this compound onto weighing paper or into a suitable container.
-
If creating a stock solution, slowly add the solvent to the powder to avoid splashing.
-
-
Use in Experiments:
-
Keep the container with this compound tightly sealed when not in use.
-
Avoid any actions that could generate aerosols.
-
If working with solutions, be mindful of potential splashes.
-
-
Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Properly label and store any remaining this compound according to the specified storage conditions.
-
Dispose of all waste contaminated with this compound according to the disposal plan.
-
Remove PPE in the designated area, avoiding contamination of clean spaces.
-
Wash hands and any exposed skin thoroughly.
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately relocate to fresh air. If breathing is difficult, seek medical attention.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Spillage:
-
In case of a spill, collect the spillage to prevent release into the environment.[1]
-
-
Final Disposal:
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
